molecular formula C8H10O2S B019669 Methyl 3-(thiophen-2-yl)propanoate CAS No. 16862-05-8

Methyl 3-(thiophen-2-yl)propanoate

Cat. No.: B019669
CAS No.: 16862-05-8
M. Wt: 170.23 g/mol
InChI Key: USTRJLXKHMURIF-UHFFFAOYSA-N
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Description

Methyl 3-(thiophen-2-yl)propanoate (CAS 16862-05-8) is a high-purity organic building block specifically designed for advanced pharmaceutical and chemical research. This compound, with the molecular formula C 8 H 10 O 2 S and a molecular weight of 170.23 g/mol, is a valuable intermediate in the synthesis of heterocyclic compounds, particularly those incorporating the thiophene moiety . As a pharmaceutical intermediate, its primary research application is in the design and development of novel active compounds. The thiophene ring is a key structural feature in many molecules with biological activity, making this ester a versatile precursor for medicinal chemistry programs. Its physicochemical properties include a density of 1.148 g/cm³ and a boiling point of 228.2°C at 760 mmHg, which are critical parameters for reaction planning and purification . Researchers should handle this material following laboratory safety protocols. Although a complete hazard classification is not available, recommended precautions include using personal protective equipment, ensuring adequate ventilation, and avoiding dust formation . Store in a cool, dry place in a tightly sealed container. This product is intended for research and laboratory use only by qualified professionals. It is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-thiophen-2-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2S/c1-10-8(9)5-4-7-3-2-6-11-7/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USTRJLXKHMURIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90340664
Record name Methyl 3-(thiophen-2-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90340664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16862-05-8
Record name Methyl 3-(thiophen-2-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90340664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3-(thiophen-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(thiophen-2-yl)propanoate is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. Its thiopene moiety is a common scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, complete with detailed experimental protocols, quantitative data, and workflow diagrams to facilitate its preparation in a laboratory setting.

Core Synthesis Pathways

Three principal synthetic routes have been identified for the preparation of this compound, each originating from a different commercially available or readily accessible starting material. These pathways are:

  • Esterification of 3-(thiophen-2-yl)propanoic acid: A direct, two-step approach involving the synthesis of the carboxylic acid precursor followed by its esterification.

  • Reduction of Methyl 3-oxo-3-(thiophen-2-yl)propanoate: A reductive pathway starting from the corresponding β-keto ester.

  • Hydrogenation of Methyl 3-(thiophen-2-yl)acrylate: A two-step route involving the synthesis of the unsaturated ester followed by catalytic hydrogenation.

The following sections provide a detailed examination of each of these pathways.

Pathway 1: Esterification of 3-(thiophen-2-yl)propanoic acid

This pathway is a straightforward and classical approach to the synthesis of the target ester. It involves the initial preparation of 3-(thiophen-2-yl)propanoic acid, which is then subjected to esterification with methanol.

Step 1.1: Synthesis of 3-(thiophen-2-yl)propanoic acid

A common method for the synthesis of 3-(thiophen-2-yl)propanoic acid is through the Knoevenagel condensation of 2-thiophenecarboxaldehyde with malonic acid, followed by decarboxylation.

Experimental Protocol:

  • Materials: 2-Thiophenecarboxaldehyde, malonic acid, pyridine, piperidine, hydrochloric acid.

  • Procedure:

    • In a round-bottom flask, a mixture of 2-thiophenecarboxaldehyde (1 equivalent) and malonic acid (1.2 equivalents) is dissolved in pyridine (5-10 volumes).

    • A catalytic amount of piperidine (0.1 equivalents) is added to the solution.

    • The reaction mixture is heated to reflux (approximately 100-110 °C) for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the mixture is cooled to room temperature and slowly poured into a beaker containing ice and concentrated hydrochloric acid until the pH is acidic, resulting in the precipitation of the crude product.

    • The precipitate is collected by filtration, washed with cold water, and dried to yield (E)-3-(thiophen-2-yl)acrylic acid.

    • The acrylic acid derivative is then reduced to 3-(thiophen-2-yl)propanoic acid. A common method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

Quantitative Data:

StepReactantsCatalyst/ReagentsConditionsYieldPurity
Knoevenagel Condensation & Reduction2-Thiophenecarboxaldehyde, Malonic Acid, H₂Pyridine, Piperidine, Pd/CReflux, then HydrogenationHighGood
Step 1.2: Fischer Esterification

The synthesized 3-(thiophen-2-yl)propanoic acid is then converted to its methyl ester via Fischer esterification.

Experimental Protocol:

  • Materials: 3-(thiophen-2-yl)propanoic acid, methanol, concentrated sulfuric acid, diethyl ether, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate.

  • Procedure:

    • 3-(thiophen-2-yl)propanoic acid (1 equivalent) is dissolved in an excess of methanol (acting as both solvent and reactant).

    • A catalytic amount of concentrated sulfuric acid is carefully added.

    • The mixture is refluxed for several hours until the reaction is complete (monitored by TLC).

    • The excess methanol is removed under reduced pressure.

    • The residue is dissolved in diethyl ether and washed sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.

    • Further purification can be achieved by distillation or column chromatography.

Quantitative Data:

StepReactantsCatalyst/ReagentsConditionsYieldPurity
Fischer Esterification3-(thiophen-2-yl)propanoic acid, MethanolConc. H₂SO₄Reflux>90%High

Workflow Diagram:

Pathway1 start 2-Thiophenecarboxaldehyde + Malonic Acid intermediate 3-(thiophen-2-yl)propanoic acid start->intermediate Knoevenagel Condensation & Reduction product This compound intermediate->product Fischer Esterification (Methanol, H+)

Pathway 1: Synthesis via Esterification.

Pathway 2: Reduction of Methyl 3-oxo-3-(thiophen-2-yl)propanoate

This pathway utilizes the commercially available β-keto ester, Methyl 3-oxo-3-(thiophen-2-yl)propanoate, and reduces the ketone functionality to a methylene group. While classical methods like the Clemmensen and Wolff-Kishner reductions are available, they have limitations. The Wolff-Kishner reduction is not suitable for esters due to the harsh basic conditions which would lead to saponification[1][2][3]. The Clemmensen reduction, while performed under acidic conditions, can sometimes be ineffective for β-keto acids and esters due to steric hindrance and potential side reactions[4][5]. A more modern and selective alternative is catalytic transfer hydrogenation.

Catalytic Transfer Hydrogenation

Transfer hydrogenation offers a milder and often more selective method for the reduction of ketones.

Experimental Protocol:

  • Materials: Methyl 3-oxo-3-(thiophen-2-yl)propanoate, a suitable hydrogen donor (e.g., formic acid, isopropanol), a transition metal catalyst (e.g., a ruthenium or iridium complex), and a suitable solvent.

  • Procedure:

    • The β-keto ester is dissolved in an appropriate solvent in a reaction vessel.

    • The hydrogen donor and the catalyst are added.

    • The reaction mixture is stirred at a specific temperature (often ranging from room temperature to elevated temperatures) until the reaction is complete (monitored by TLC or GC-MS).

    • The catalyst is removed by filtration (if heterogeneous) or through a workup procedure.

    • The solvent is removed, and the crude product is purified by column chromatography or distillation.

Quantitative Data:

StepReactantsCatalyst/ReagentsConditionsYieldPurity
Catalytic Transfer HydrogenationMethyl 3-oxo-3-(thiophen-2-yl)propanoateRu or Ir complex, Formic acid/IsopropanolMild (e.g., 40-80 °C)Good to HighHigh

Workflow Diagram:

Pathway2 start Methyl 3-oxo-3- (thiophen-2-yl)propanoate product This compound start->product Catalytic Transfer Hydrogenation

Pathway 2: Synthesis via Reduction.

Pathway 3: Hydrogenation of Methyl 3-(thiophen-2-yl)acrylate

This two-step pathway first constructs the carbon backbone via a Heck reaction to form an α,β-unsaturated ester, which is then reduced to the target saturated ester.

Step 3.1: Heck Reaction

The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction. In this case, it is used to couple a 2-halothiophene with methyl acrylate.

Experimental Protocol:

  • Materials: 2-Bromothiophene (or 2-iodothiophene), methyl acrylate, a palladium catalyst (e.g., Pd(OAc)₂, Pd/C), a phosphine ligand (e.g., P(o-tolyl)₃), a base (e.g., triethylamine, potassium carbonate), and a solvent (e.g., acetonitrile, DMF).

  • Procedure:

    • To a reaction vessel under an inert atmosphere, the palladium catalyst, phosphine ligand, and base are added.

    • The solvent, 2-halothiophene, and methyl acrylate are then added.

    • The reaction mixture is heated (typically between 80-140 °C) with stirring for several hours until the starting material is consumed (monitored by TLC or GC-MS).

    • After cooling, the reaction mixture is filtered to remove the catalyst and any precipitated salts.

    • The filtrate is subjected to an aqueous workup, and the organic layer is dried and concentrated.

    • The crude product, Methyl 3-(thiophen-2-yl)acrylate, is purified by column chromatography or recrystallization.

Quantitative Data:

StepReactantsCatalyst/ReagentsConditionsYieldPurity
Heck Reaction2-Bromothiophene, Methyl acrylatePd(OAc)₂, P(o-tolyl)₃, Et₃N80-140 °CGoodHigh
Step 3.2: Catalytic Hydrogenation

The double bond in the acrylate is selectively reduced using catalytic hydrogenation.

Experimental Protocol:

  • Materials: Methyl 3-(thiophen-2-yl)acrylate, a hydrogenation catalyst (e.g., Palladium on carbon (Pd/C)), a solvent (e.g., methanol, ethanol, ethyl acetate), and a source of hydrogen gas.

  • Procedure:

    • Methyl 3-(thiophen-2-yl)acrylate is dissolved in the chosen solvent in a hydrogenation vessel.

    • The Pd/C catalyst is added to the solution.

    • The vessel is purged with hydrogen gas and then pressurized to the desired level.

    • The reaction mixture is stirred vigorously at room temperature or with gentle heating until the uptake of hydrogen ceases.

    • The catalyst is carefully removed by filtration through a pad of celite.

    • The solvent is removed under reduced pressure to yield the final product, this compound.

Quantitative Data:

StepReactantsCatalyst/ReagentsConditionsYieldPurity
Catalytic HydrogenationMethyl 3-(thiophen-2-yl)acrylatePd/C, H₂Room Temp, H₂ pressureQuantitativeHigh

Workflow Diagram:

Pathway3 start 2-Halothiophene + Methyl Acrylate intermediate Methyl 3-(thiophen-2-yl)acrylate start->intermediate Heck Reaction product This compound intermediate->product Catalytic Hydrogenation (H₂, Pd/C)

Pathway 3: Synthesis via Heck Reaction and Hydrogenation.

Conclusion

This technical guide has outlined three viable and robust synthetic pathways for the preparation of this compound. The choice of a particular pathway will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the equipment available in the laboratory. The provided experimental protocols and quantitative data serve as a solid foundation for researchers to successfully synthesize this important chemical intermediate for applications in drug discovery and development.

References

"Methyl 3-(thiophen-2-yl)propanoate" chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(thiophen-2-yl)propanoate (CAS No: 16862-05-8) is a thiophene-containing ester of interest in organic synthesis and medicinal chemistry. Its structural motif, combining a thiophene ring with a propanoate chain, makes it a potential building block for more complex molecules and a subject for further scientific investigation. This technical guide provides a comprehensive overview of its chemical properties, a plausible experimental protocol for its synthesis, and predicted spectroscopic data. Due to the limited availability of experimental data in publicly accessible literature, this guide combines information from chemical supplier databases with established principles of organic chemistry to serve as a resource for researchers.

Chemical and Physical Properties

This compound is a derivative of propanoic acid containing a thiophen-2-yl substituent at the 3-position. While detailed experimental data is scarce in peer-reviewed literature, basic properties have been compiled from chemical supplier catalogs.

Table 1: General and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 16862-05-8[1][2]
Molecular Formula C₈H₁₀O₂S[1][2]
Molecular Weight 170.23 g/mol [1][2]
Appearance Colourless Oil / White Solid[1][2]
Purity ≥99% (as specified by some suppliers)[2]
SMILES COC(=O)CCC1=CC=CS1[3]
Storage Conditions 2-8°C or Room Temperature, sealed in dry, dark place[1][2]

Note: Conflicting information regarding appearance and storage conditions exists between different commercial suppliers.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the methyl ester protons, the two methylene groups of the propanoate chain, and the three protons on the thiophene ring.

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-COOCH₃~3.67Singlet3H
-CH₂-COOCH₃~2.80Triplet2H
Thiophene-CH₂-~3.20Triplet2H
Thiophene H-4~6.95Doublet of doublets1H
Thiophene H-3~6.85Doublet1H
Thiophene H-5~7.15Doublet1H
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will reflect the eight unique carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)
-COOCH₃~51.5
-CH₂-COOCH₃~34.0
Thiophene-CH₂-~25.0
Thiophene C-3~123.0
Thiophene C-4~127.0
Thiophene C-5~125.0
Thiophene C-2 (ipso)~142.0
C =O~172.5
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by a strong carbonyl stretch from the ester group.

Table 4: Predicted IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
C=O (Ester)~1740Strong
C-O (Ester)~1200-1170Strong
C-H (sp³ aliphatic)~2950-2850Medium
C-H (sp² aromatic)~3100-3000Medium-Weak
C=C (Thiophene ring)~1500-1400Medium-Weak
Mass Spectrometry (Predicted)

In mass spectrometry (Electron Ionization), the molecular ion peak is expected at m/z = 170. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) and cleavage of the bond between the thiophene ring and the propanoate chain.

Table 5: Predicted Mass Spectrometry Fragments (EI)

m/zPossible Fragment
170[M]⁺ (Molecular Ion)
139[M - OCH₃]⁺
97[C₄H₃S-CH₂]⁺
83[C₄H₃S]⁺ (Thienyl cation)
73[CH₂CH₂COOCH₃]⁺

Experimental Protocols

Synthesis via Fischer Esterification

This protocol describes the acid-catalyzed esterification of 3-(thiophen-2-yl)propanoic acid with methanol.

Materials and Equipment:

  • 3-(thiophen-2-yl)propanoic acid

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask, add 3-(thiophen-2-yl)propanoic acid (1.0 eq). Add a significant excess of anhydrous methanol (e.g., 20-30 eq) to act as both reactant and solvent.

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.05 - 0.1 eq) to the mixture.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65-70°C). Maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x volume of the reaction mixture).

  • Workup - Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

  • Purification: If necessary, the crude product can be purified by column chromatography on silica gel.

Visualization

To better illustrate the relationships and processes described, the following diagrams are provided.

G Logical Relationship of Chemical Properties Structure Molecular Structure C₈H₁₀O₂S (Thiophene + Propanoate) Spectroscopy Spectroscopic Data (NMR, IR, MS) Structure->Spectroscopy Determines PhysProps Physical Properties (Appearance, MW, etc.) Structure->PhysProps Influences Reactivity Chemical Reactivity (e.g., Ester Hydrolysis) Structure->Reactivity Governs Synthesis Synthesis Method (e.g., Fischer Esterification) Synthesis->Structure Produces

Caption: Interrelation of the core chemical properties.

G Experimental Workflow: Fischer Esterification start Start: 3-(thiophen-2-yl)propanoic acid + Methanol react Reaction: Add H₂SO₄ (cat.) Reflux for 4-6h start->react workup Workup: 1. Neutralize with NaHCO₃ 2. Extract with Ether 3. Wash with Brine react->workup dry Drying & Concentration: Dry over MgSO₄ Filter & Evaporate workup->dry purify Purification: Column Chromatography (if needed) dry->purify end_product Final Product: This compound purify->end_product

References

An In-depth Technical Guide to Methyl 3-(thiophen-2-yl)propanoate (CAS: 16862-05-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(thiophen-2-yl)propanoate is a sulfur-containing heterocyclic compound with potential applications in medicinal chemistry and drug development. As a derivative of thiophene, a well-recognized privileged scaffold in pharmaceutical sciences, this ester holds promise for the synthesis of novel therapeutic agents. Thiophene and its derivatives have been extensively studied and are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This technical guide provides a comprehensive overview of the available physicochemical data, a detailed proposed synthesis protocol, and a discussion of potential biological activities and relevant experimental methodologies for this compound. Due to the limited availability of direct experimental data for this specific compound in the public domain, this guide also draws upon information from closely related analogs to infer potential properties and applications.

Physicochemical Properties

A summary of the available and inferred physicochemical properties of this compound and its precursor, 3-(thiophen-2-yl)propanoic acid, is presented below.

Table 1: Physicochemical Data

PropertyThis compound3-(thiophen-2-yl)propanoic acid
CAS Number 16862-05-85928-51-8
Molecular Formula C₈H₁₀O₂SC₇H₈O₂S
Molecular Weight 170.23 g/mol 156.20 g/mol
Appearance Colorless Oil (Predicted)White to Beige Crystals or Needles
Boiling Point Not availableNot available
Melting Point Not available45-49 °C
Density Not availableNot available
Purity ≥99% (Commercially available)≥98% (Commercially available)
Storage 2-8°CRoom Temperature
Solubility Soluble in ethanol, acetoneSoluble in ethanol, acetone

Spectroscopic Data

Synthesis Protocol

A robust synthesis of this compound can be achieved through the esterification of its corresponding carboxylic acid, 3-(thiophen-2-yl)propanoic acid.

Synthesis of 3-(thiophen-2-yl)propanoic acid

A common method for the synthesis of 3-(thiophen-2-yl)propanoic acid is the malonic ester synthesis, starting from 2-(bromomethyl)thiophene and diethyl malonate.

Experimental Protocol:

  • Sodium Ethoxide Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere.

  • Malonic Ester Alkylation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at room temperature. After the addition is complete, add 2-(bromomethyl)thiophene (1.0 eq) dropwise. Heat the reaction mixture to reflux for 2-3 hours.

  • Saponification: After cooling to room temperature, add a solution of sodium hydroxide (2.5 eq) in water and heat the mixture to reflux for an additional 2-3 hours to hydrolyze the ester groups.

  • Decarboxylation: Cool the reaction mixture and acidify with concentrated hydrochloric acid until the pH is acidic. Heat the mixture to reflux for 4-6 hours to effect decarboxylation.

  • Work-up and Purification: After cooling, extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 3-(thiophen-2-yl)propanoic acid.

Esterification to this compound

The final product can be obtained via Fischer esterification of the synthesized carboxylic acid.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 3-(thiophen-2-yl)propanoic acid (1.0 eq) in an excess of methanol.

  • Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 2-5 mol%).

  • Reaction: Heat the mixture to reflux for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in diethyl ether and wash sequentially with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude this compound can be purified by vacuum distillation or column chromatography.

SynthesisWorkflow cluster_acid Synthesis of 3-(thiophen-2-yl)propanoic acid cluster_ester Esterification reagents_acid 2-(bromomethyl)thiophene + Diethyl malonate alkylation Malonic Ester Alkylation reagents_acid->alkylation saponification Saponification alkylation->saponification decarboxylation Decarboxylation saponification->decarboxylation acid_product 3-(thiophen-2-yl)propanoic acid decarboxylation->acid_product esterification Fischer Esterification acid_product->esterification Reactant reagents_ester Methanol (excess) + Acid catalyst reagents_ester->esterification final_product This compound esterification->final_product

Caption: Proposed two-stage synthesis workflow for this compound.

Potential Biological Activities and Experimental Protocols

While no specific biological activities have been reported for this compound, the thiophene scaffold is a common feature in many biologically active compounds. Therefore, it is plausible that this compound may exhibit interesting pharmacological properties.

Potential Anti-inflammatory Activity

Thiophene derivatives are known to exhibit anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

  • Materials: Human recombinant COX-2 enzyme, arachidonic acid (substrate), N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD), test compound, and a positive control (e.g., celecoxib).

  • Procedure:

    • Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add Tris-HCl buffer (pH 8.0), the COX-2 enzyme, and various concentrations of the test compound or positive control.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the rate of oxygen consumption using a suitable plate reader to determine the enzyme activity.

    • Calculate the IC₅₀ value for the test compound.

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (Inflammatory Mediators) COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Test_Compound This compound Test_Compound->COX2 Inhibition

Caption: Simplified signaling pathway of COX-2 mediated inflammation and potential inhibition.

Potential Anticancer Activity

Many thiophene-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Seed cells in 96-well plates and allow them to attach overnight. Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 hours).

  • MTT Addition: After incubation, replace the medium with fresh medium containing MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubate for 2-4 hours.

  • Formazan Solubilization: Solubilize the formazan crystals formed by viable cells with a solubilization solution (e.g., DMSO).

  • Data Analysis: Measure the absorbance at a specific wavelength using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the IC₅₀ value.

MTT_Assay_Workflow Start Cancer Cell Culture Seeding Seed cells in 96-well plate Start->Seeding Treatment Treat with Test Compound Seeding->Treatment Incubation Incubate (e.g., 48h) Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate (2-4h) MTT_Addition->Formazan_Formation Solubilization Solubilize Formazan Formazan_Formation->Solubilization Absorbance Measure Absorbance Solubilization->Absorbance Analysis Calculate IC50 Absorbance->Analysis

Caption: Experimental workflow for assessing cytotoxicity using the MTT assay.

Conclusion

This compound, with its thiophene core, represents a molecule of interest for further investigation in the field of drug discovery. While direct experimental data on its spectroscopic properties and biological activities are currently limited, this guide provides a solid foundation for researchers by outlining its physicochemical characteristics, proposing a detailed synthesis protocol, and suggesting potential avenues for biological evaluation based on the known properties of related thiophene derivatives. Further research is warranted to fully elucidate the therapeutic potential of this compound.

An In-depth Technical Guide to the Molecular Structure of Methyl 3-(thiophen-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the molecular structure, synthesis, and spectroscopic characterization of Methyl 3-(thiophen-2-yl)propanoate. This compound, with the CAS number 16862-05-8, is a thiophene derivative of interest in medicinal chemistry and materials science. Due to the limited availability of a comprehensive, single-source technical document, this guide consolidates information from various sources to provide plausible experimental protocols and expected spectroscopic data based on analogous compounds.

Molecular Structure and Properties

This compound possesses a molecular formula of C₈H₁₀O₂S and a molecular weight of 170.23 g/mol . The molecule consists of a thiophene ring substituted at the 2-position with a 3-methoxycarbonylpropyl group.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number16862-05-8[1]
Molecular FormulaC₈H₁₀O₂S[2]
Molecular Weight170.23 g/mol [3]
AppearanceColorless to pale yellow liquid (Predicted)General knowledge
Boiling PointNot available
Melting PointNot applicable
DensityNot available
SolubilitySoluble in common organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate)General knowledge

Synthesis Protocols

Two primary synthetic routes are proposed for the preparation of this compound:

  • Method A: Fischer Esterification of 3-(thiophen-2-yl)propanoic acid.

  • Method B: Catalytic Hydrogenation of Methyl 3-(thiophen-2-yl)acrylate.

Experimental Protocol: Method A - Fischer Esterification

This protocol describes the synthesis of this compound via the acid-catalyzed esterification of 3-(thiophen-2-yl)propanoic acid with methanol. This method is a standard and generally effective procedure for the preparation of methyl esters from carboxylic acids.

Materials and Equipment:

  • 3-(thiophen-2-yl)propanoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of 3-(thiophen-2-yl)propanoic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of carboxylic acid), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Esterification_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 3-(thiophen-2-yl)propanoic_acid 3-(thiophen-2-yl)propanoic acid Reflux Reflux (4-6 h) 3-(thiophen-2-yl)propanoic_acid->Reflux Methanol Methanol Methanol->Reflux H2SO4 H₂SO₄ (cat.) H2SO4->Reflux Evaporation Evaporation of Methanol Reflux->Evaporation Extraction Extraction with Ethyl Acetate Evaporation->Extraction Washing Washing (H₂O, NaHCO₃, Brine) Extraction->Washing Drying Drying (MgSO₄) Washing->Drying Purification Vacuum Distillation or Column Chromatography Drying->Purification Product This compound Purification->Product

Caption: Workflow for the Fischer Esterification of 3-(thiophen-2-yl)propanoic acid.

Experimental Protocol: Method B - Catalytic Hydrogenation

This protocol outlines the synthesis of this compound by the catalytic hydrogenation of Methyl 3-(thiophen-2-yl)acrylate. This method is suitable if the acrylate is a more readily available starting material.

Materials and Equipment:

  • Methyl 3-(thiophen-2-yl)acrylate

  • Palladium on carbon (Pd/C, 10 wt%)

  • Methanol or Ethyl acetate (solvent)

  • Hydrogen gas source (balloon or hydrogenation apparatus)

  • Reaction flask

  • Stirring apparatus

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • In a suitable reaction flask, dissolve Methyl 3-(thiophen-2-yl)acrylate (1.0 eq) in methanol or ethyl acetate.

  • Add a catalytic amount of 10% Pd/C (typically 5-10 mol% of the substrate).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, carefully vent the hydrogen atmosphere and purge the flask with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • If necessary, purify the product by vacuum distillation or column chromatography.

Hydrogenation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up Acrylate Methyl 3-(thiophen-2-yl)acrylate Stirring Stirring under H₂ atmosphere Acrylate->Stirring Catalyst Pd/C Catalyst->Stirring H2 H₂ Gas H2->Stirring Filtration Filtration through Celite Stirring->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Product This compound Evaporation->Product

Caption: Workflow for the Catalytic Hydrogenation of Methyl 3-(thiophen-2-yl)acrylate.

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the methyl ester protons, the two methylene groups of the propanoate chain, and the three protons of the thiophene ring.

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm) (Predicted)MultiplicityCoupling Constant (J, Hz) (Predicted)Number of ProtonsAssignment
~ 3.70s-3H-OCH₃
~ 2.80t~ 7.52H-CH₂-COOCH₃
~ 3.15t~ 7.52HThiophene-CH₂-
~ 6.95dd~ 5.0, 3.51HThiophene H4
~ 6.85d~ 3.51HThiophene H3
~ 7.15d~ 5.01HThiophene H5

Solvent: CDCl₃, Frequency: 400 MHz (Assumed)

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the carbonyl carbon, the methyl ester carbon, the two methylene carbons, and the four carbons of the thiophene ring.

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm) (Predicted)Assignment
~ 173C=O
~ 142Thiophene C2
~ 127Thiophene C5
~ 125Thiophene C3
~ 123Thiophene C4
~ 52-OCH₃
~ 35-CH₂-COOCH₃
~ 29Thiophene-CH₂-

Solvent: CDCl₃, Frequency: 100 MHz (Assumed)

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong carbonyl stretch from the ester group, C-H stretching from the aliphatic and aromatic portions, and vibrations characteristic of the thiophene ring.

Table 4: Predicted Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹) (Predicted)IntensityAssignment
~ 3100-3000MediumC-H stretch (thiophene)
~ 2950, 2850MediumC-H stretch (aliphatic)
~ 1740StrongC=O stretch (ester)
~ 1440, 1360MediumC-H bend (aliphatic)
~ 1200-1150StrongC-O stretch (ester)
~ 850, 700Medium-StrongC-H out-of-plane bend (thiophene)
Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak and fragmentation patterns characteristic of a methyl ester and a thiophene-containing compound.

Table 5: Predicted Mass Spectrometry Data for this compound

m/z (Predicted)Relative IntensityAssignment
170Moderate[M]⁺
139Moderate[M - OCH₃]⁺
111Strong[Thiophene-CH₂-CH₂]⁺ or [M - COOCH₃]⁺
97Strong[Thiophene-CH₂]⁺ (Thienyl-methyl cation)
83ModerateThiophene cation

Logical Relationships and Workflows

The synthesis and characterization of this compound follow a logical progression from starting materials to the final, purified product, with spectroscopic analysis confirming the structure at each relevant stage.

Logical_Relationship cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Starting_Materials Starting Materials (e.g., 3-(thiophen-2-yl)propanoic acid) Reaction Chemical Transformation (Esterification or Hydrogenation) Starting_Materials->Reaction Crude_Product Crude Product Reaction->Crude_Product Purification_Step Purification (Distillation or Chromatography) Crude_Product->Purification_Step Pure_Product Pure this compound Purification_Step->Pure_Product Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Pure_Product->Spectroscopy Structure_Confirmation Structure Confirmation Spectroscopy->Structure_Confirmation

Caption: Logical workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide provides a consolidated resource for the synthesis and characterization of this compound. While a dedicated, comprehensive experimental paper was not identified, the provided protocols and predicted spectroscopic data, based on established chemical principles and data from analogous compounds, offer a solid foundation for researchers, scientists, and drug development professionals working with this molecule. It is recommended that experimental values be obtained and compared with the predictions provided herein.

References

The Biological Versatility of Thiophene-Containing Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiophene scaffold, a five-membered aromatic ring containing a sulfur atom, is a cornerstone in medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for the phenyl group have made it a privileged structure in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the diverse biological activities of thiophene-containing compounds, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neurological applications. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are included to facilitate further research and drug development in this exciting field.

Anticancer Activity of Thiophene Derivatives

Thiophene-containing compounds have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[1][2][3] Their mechanisms of action are diverse and often depend on the specific substitutions on the thiophene ring.[1]

Quantitative Data on Anticancer Activity

The cytotoxic effects of various thiophene derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized in the table below.

Compound ClassSpecific Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundReference Compound IC50 (µM)
Thiophene Carboxamides 2bHep3B (Hepatocellular Carcinoma)5.46DoxorubicinNot Specified
2dHep3B (Hepatocellular Carcinoma)8.85DoxorubicinNot Specified
2eHep3B (Hepatocellular Carcinoma)12.58DoxorubicinNot Specified
Thiophene-based Chalcones Chalcone 3cMCF-7 (Breast Cancer)5.52DoxorubicinNot Specified
Aminothiophene Derivatives Compound 15bA2780 (Ovarian Cancer)12 ± 0.17Sorafenib7.5 ± 0.54
Thieno[3,2-d]pyrimidines DPP-21Average of 6 cancer cell lines~6.23 nMColchicine9.26 nM
Thiophenyl Hydrazones Compound 5bHT29 (Colon Cancer)2.61 ± 0.34Not SpecifiedNot Specified
Thiophene-based Oxadiazoles Compound 11bMCF-7 (Breast Cancer)6.55Doxorubicin4.17
Compound 11bHCT116 (Colon Cancer)8.20Doxorubicin5.23
Key Mechanisms of Anticancer Action

1.2.1. Tubulin Polymerization Inhibition: Several thiophene derivatives exert their anticancer effects by disrupting microtubule dynamics, which are crucial for cell division.[4] These compounds can bind to the colchicine-binding site on β-tubulin, inhibiting its polymerization into microtubules. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4]

1.2.2. Kinase Inhibition: Thiophene-based molecules have been designed to inhibit various protein kinases that are often dysregulated in cancer. These include receptor tyrosine kinases (RTKs) and downstream signaling molecules in pathways like MAPK/ERK and PI3K/Akt, which are critical for cell proliferation and survival.[1][2]

PI3K/Akt Signaling Pathway

PI3K_Akt_Signaling GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) Downstream Downstream Targets (Cell Survival, Proliferation, Growth) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) (Full Activation) Thiophene Thiophene-based Inhibitor Thiophene->PI3K Inhibits

Caption: PI3K/Akt signaling pathway and a potential point of inhibition by thiophene compounds.

MAPK/ERK Signaling Pathway

MAPK_ERK_Signaling GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds Grb2_Sos Grb2/SOS RTK->Grb2_Sos Recruits Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Thiophene Thiophene-based Inhibitor Thiophene->MEK Inhibits

Caption: MAPK/ERK signaling cascade showing a potential point of inhibition by thiophene derivatives.

Antimicrobial Activity of Thiophene Derivatives

Thiophene-containing compounds exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[5][6] Their efficacy is often attributed to their ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with microbial DNA.[5]

Quantitative Data on Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial potency of a compound. The MIC values for several thiophene derivatives against various microorganisms are presented below.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference DrugReference Drug MIC (µg/mL)
Thiophene Derivative 7 Pseudomonas aeruginosaPotentially more potent than gentamicinGentamicinNot specified
Spiro-indoline-oxadiazole 17 Clostridium difficile2 - 4Not SpecifiedNot Specified
Thiophene derivative 4 Colistin-Resistant A. baumannii16 (MIC50)Colistin128 (MIC50)
Thiophene derivative 5 Colistin-Resistant A. baumannii16 (MIC50)Colistin128 (MIC50)
Thiophene derivative 8 Colistin-Resistant E. coli32 (MIC50)Colistin8 (MIC50)
2-chlorobenzylidene-benzodiazepine 3b Candida albicans3.13Fluconazole3.13
Panapophenanthrin (1) Bacillus subtilis33.3OxytetracyclineNot Specified

Anti-inflammatory Activity of Thiophene Derivatives

Several thiophene-containing compounds have demonstrated potent anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).[7][8] Commercially available non-steroidal anti-inflammatory drugs (NSAIDs) like tiaprofenic acid and tenoxicam feature a thiophene core.[8]

Quantitative Data on Anti-inflammatory Activity

The inhibitory activity of thiophene derivatives against COX and LOX enzymes is a key indicator of their anti-inflammatory potential.

CompoundTarget EnzymeIC50 (µM)Reference CompoundReference Compound IC50 (µM)
Compound 5b COX-25.45CelecoxibNot Specified (Selectivity Index: 15.44)
Compound 5b 5-LOX4.33NDGA2.46
Compound 21 COX-20.67Celecoxib1.14
Compound 21 LOX2.33Sodium meclofenamate5.64

Neurological Activity of Thiophene Derivatives

Thiophene-based compounds have shown promise in the treatment of various neurological disorders. Their ability to cross the blood-brain barrier allows them to interact with central nervous system targets. Activities include acetylcholinesterase (AChE) inhibition for potential Alzheimer's disease treatment and modulation of neurotransmitter reuptake.[9]

Quantitative Data on Neurological Activity
CompoundBiological Target/AssayActivityReference CompoundReference Activity
Compound IIId Acetylcholinesterase Inhibition60% inhibitionDonepezil40% inhibition
Compound 1c TRPV1EC50: 0.00742 ± 0.00083 µMNot SpecifiedNot Specified
Compound 1d TRPV1EC50: 0.00764 ± 0.015 µMNot SpecifiedNot Specified
Thiophene 57 Ebola Virus Entry InhibitionEC50: 0.19 µMToremifeneEC50: 0.07 ± 0.05 µM

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and advancement of research.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability and proliferation.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Add varying concentrations of the thiophene-containing test compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Agar Well Diffusion Assay for Antimicrobial Activity

This method is used to assess the antimicrobial susceptibility of microorganisms to the test compounds.

  • Media Preparation: Prepare Mueller-Hinton agar plates.

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Uniformly spread the microbial inoculum over the agar surface using a sterile swab.

  • Well Preparation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution at a specific concentration into each well. Include a solvent control and a standard antibiotic as a positive control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.

Western Blotting for Protein Expression Analysis

This technique is used to detect specific proteins in a sample.

  • Cell Lysis: Treat cells with the thiophene compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., phospho-ERK, total ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software.

Visualizing Experimental and Logical Workflows

High-Throughput Screening (HTS) Workflow

The following diagram illustrates a typical workflow for high-throughput screening of a compound library to identify potential drug candidates.

HTS_Workflow Lib Compound Library (Thiophene Derivatives) AssayDev Assay Development & Optimization Lib->AssayDev Primary Primary Screening (Single Concentration) AssayDev->Primary HitID Hit Identification Primary->HitID DoseResp Dose-Response Confirmation HitID->DoseResp IC50 IC50 Determination DoseResp->IC50 Secondary Secondary Assays (Selectivity, Mechanism of Action) IC50->Secondary LeadOpt Lead Optimization Secondary->LeadOpt Preclinical Preclinical Studies LeadOpt->Preclinical

Caption: A generalized workflow for high-throughput screening in drug discovery.

Structure-Activity Relationship (SAR) of Thiophene Derivatives

The biological activity of thiophene compounds is highly dependent on the nature and position of substituents on the thiophene ring. The following diagram illustrates some general SAR principles.

SAR_Thiophene cluster_0 Thiophene Core cluster_1 Substituents cluster_2 Biological Activity Thiophene Thiophene Ring R1 R1 (e.g., Electron-withdrawing group) Thiophene->R1 Position 2 R2 R2 (e.g., Bulky lipophilic group) Thiophene->R2 Position 3 R3 R3 (e.g., Hydrogen bond donor/acceptor) Thiophene->R3 Position 5 Activity Enhanced Potency & Selectivity R1->Activity Increases target binding R2->Activity Improves membrane permeability R3->Activity Forms key interactions with active site

Caption: A logical diagram illustrating the structure-activity relationship of thiophene compounds.

This guide provides a foundational understanding of the vast therapeutic potential of thiophene-containing compounds. The provided data, protocols, and visualizations are intended to serve as a valuable resource for researchers dedicated to the discovery and development of novel thiophene-based drugs. Further exploration into the structure-activity relationships and mechanisms of action will undoubtedly lead to the design of more potent and selective therapeutic agents.

References

Physical and chemical properties of "Methyl 3-(thiophen-2-yl)propanoate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 3-(thiophen-2-yl)propanoate, a thiophene-containing ester of interest in chemical synthesis and potentially in drug discovery. Due to the limited availability of detailed experimental data for this specific compound in publicly accessible literature, this guide combines known data with established principles of organic chemistry and spectroscopy to offer a robust profile.

Chemical Identity and Physical Properties

This compound is a carboxylate ester with a thiophene ring linked to a propanoate group. Its fundamental properties are summarized below.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource/Comment
IUPAC Name This compound-
CAS Number 16862-05-8[1]
Molecular Formula C₈H₁₀O₂S[1]
Molecular Weight 170.23 g/mol [1]
Boiling Point 103-104 °C at 3 mmHgData for the isomeric Methyl 3-(thiophen-3-yl)propanoate, expected to be similar.
Melting Point Data not available-
Density Data not available-
Refractive Index Data not available-
Solubility Data not availableExpected to be soluble in common organic solvents like ethanol, methanol, diethyl ether, and dichloromethane.
Appearance Data not availableLikely a colorless to pale yellow liquid at room temperature.
Storage Keep in a dark place, sealed in dry, room temperature.[1]

Synthesis and Purification: Experimental Protocols

The primary route for the synthesis of this compound is the Fischer esterification of 3-(thiophen-2-yl)propanoic acid with methanol in the presence of an acid catalyst.

Synthesis: Fischer Esterification

This protocol outlines a general procedure for the synthesis of this compound.

Reaction Scheme:

Th represents the thiophen-2-yl group.

Materials and Equipment:

  • 3-(thiophen-2-yl)propanoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄) or other acid catalyst

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-(thiophen-2-yl)propanoic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After cooling to room temperature, remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in a suitable organic solvent such as diethyl ether or ethyl acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude this compound.

Purification

The crude product can be purified by fractional distillation under reduced pressure.

Equipment:

  • Short-path distillation apparatus or standard fractional distillation setup

  • Vacuum pump

  • Heating mantle

Procedure:

  • Set up the distillation apparatus for vacuum distillation.

  • Transfer the crude product to the distillation flask.

  • Slowly reduce the pressure to the desired level (e.g., 3 mmHg).

  • Gradually heat the flask to the boiling point of the product (around 103-104 °C at 3 mmHg).

  • Collect the fraction that distills at a constant temperature.

Logical Workflow for Synthesis and Purification:

Synthesis_Workflow Reactants 3-(thiophen-2-yl)propanoic acid + Methanol + H₂SO₄ (cat.) Reaction Reflux (2-4h) Reactants->Reaction Workup Aqueous Work-up (H₂O, NaHCO₃, Brine) Reaction->Workup Drying Dry (MgSO₄) Workup->Drying Concentration Concentrate in vacuo Drying->Concentration Crude_Product Crude Product Concentration->Crude_Product Purification Vacuum Distillation Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Features
¹H NMR - Thiophene protons (3H): Three signals in the aromatic region (~6.8-7.2 ppm), exhibiting characteristic thiophene coupling patterns. - Methyl ester protons (3H): A singlet around 3.7 ppm. - Methylene protons adjacent to thiophene (2H): A triplet around 3.2 ppm. - Methylene protons adjacent to carbonyl (2H): A triplet around 2.8 ppm.
¹³C NMR - Carbonyl carbon: A signal in the range of 170-175 ppm. - Thiophene carbons: Four signals in the aromatic region (~123-142 ppm). - Methyl ester carbon: A signal around 52 ppm. - Methylene carbons: Two signals in the aliphatic region (~25-35 ppm).
IR Spectroscopy - C=O stretch (ester): A strong absorption band around 1740 cm⁻¹. - C-O stretch (ester): An absorption band in the range of 1150-1250 cm⁻¹. - C-H stretch (aromatic): Signals above 3000 cm⁻¹. - C-H stretch (aliphatic): Signals below 3000 cm⁻¹. - C=C stretch (thiophene): Absorption bands in the region of 1400-1600 cm⁻¹.
Mass Spectrometry - Molecular Ion (M⁺): A peak at m/z = 170. - Key Fragments: Loss of the methoxy group (-OCH₃) to give a peak at m/z = 139. Loss of the carbomethoxy group (-COOCH₃) to give a peak at m/z = 111. A base peak corresponding to the thiophenemethyl fragment at m/z = 97.

Reactivity and Stability

  • Stability: The compound is expected to be stable under normal storage conditions. [1]It should be protected from strong acids, strong bases, and strong oxidizing agents.

  • Reactivity:

    • Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield 3-(thiophen-2-yl)propanoic acid and methanol.

    • Reduction: The ester can be reduced to the corresponding alcohol, 3-(thiophen-2-yl)propan-1-ol, using reducing agents like lithium aluminum hydride (LiAlH₄).

    • Thiophene Ring Reactivity: The thiophene ring can undergo electrophilic substitution reactions, although the electron-withdrawing nature of the propanoate side chain will influence the regioselectivity and reactivity.

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature regarding the biological activity or associated signaling pathways of this compound.

However, the thiophene scaffold is a well-known privileged structure in medicinal chemistry, and a wide range of thiophene derivatives have demonstrated significant biological activities, including:

  • Antimicrobial

  • Anti-inflammatory

  • Anticancer

  • Antiviral

Therefore, it is plausible that this compound could be a valuable starting material or intermediate for the synthesis of more complex, biologically active molecules. Further research and biological screening are necessary to elucidate any potential therapeutic applications.

Logical Relationship for Potential Drug Discovery:

Drug_Discovery_Logic Start This compound Modification Chemical Modification (e.g., Hydrolysis, Amidation, Reduction) Start->Modification Library Library of Derivatives Modification->Library Screening Biological Screening (e.g., Antimicrobial, Anticancer assays) Library->Screening Hit Hit Compound Identification Screening->Hit Lead_Opt Lead Optimization Hit->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Caption: Potential pathway from this compound to a drug candidate.

Conclusion

This compound is a readily synthesizable thiophene derivative. While detailed characterization and biological data are sparse, its structure suggests it is a valuable building block for the synthesis of more complex molecules. The protocols and predicted data in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the potential of this and related compounds. Further investigation is warranted to fully characterize its properties and explore its potential applications in medicinal chemistry and materials science.

References

An In-depth Technical Guide to Methyl 3-(thiophen-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 3-(thiophen-2-yl)propanoate, a heterocyclic organic compound of interest in various scientific domains. This document consolidates its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and relevant spectroscopic data. The information is presented to support researchers and professionals in drug development and chemical synthesis in their understanding and utilization of this compound.

Chemical Identity: IUPAC Name and Synonyms

The unequivocally recognized name for this compound under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is This compound .

This compound is also known by several other names, which are often encountered in chemical literature and commercial catalogs. These synonyms are crucial for comprehensive literature searches and material sourcing.

Table 1: IUPAC Name and Synonyms

TypeName
IUPAC Name This compound
Synonym Methyl 3-(2-Thienyl)propanoate[1]
Synonym 3-(Thiophen-2-yl)propionic Acid Methyl Ester[2]
Synonym 2-Thiophenepropanoic acid, methyl ester[2]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of this compound is fundamental for its application in research and development. The following tables summarize the key quantitative data available for this compound.

Table 2: Physicochemical Properties

PropertyValueSource
CAS Number 16862-05-8[1][2][3][4]
Molecular Formula C₈H₁₀O₂S[1][2]
Molecular Weight 170.23 g/mol [1][2]
Appearance Colourless Oil[1]
Storage Conditions 2-8°C, Refrigerator[1][2]

Table 3: Spectroscopic Data

Spectrum TypeData
¹H NMR Predicted ¹H NMR data suggests characteristic peaks for the thiophene ring protons, the two methylene groups of the propanoate chain, and the methyl ester group.
¹³C NMR Predicted ¹³C NMR data would show distinct signals for the carbon atoms of the thiophene ring, the carbonyl carbon of the ester, the methylene carbons, and the methyl carbon.
IR (Infrared) The IR spectrum is expected to show a strong absorption band for the C=O stretching of the ester group (typically around 1735 cm⁻¹), C-O stretching bands, and characteristic peaks for the thiophene ring.
Mass Spectrometry The mass spectrum would exhibit a molecular ion peak (M+) at m/z = 170, corresponding to the molecular weight of the compound.

Note: As with some physical properties, experimentally obtained spectroscopic data for this compound is not widely published. The information provided is based on predicted values and characteristic spectral regions for the functional groups present in the molecule.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be achieved through the esterification of 3-(thiophen-2-yl)propanoic acid. A general and reliable method involves the use of methanol in the presence of an acid catalyst.

Reaction Scheme:

G cluster_conditions Reaction Conditions ThiophenepropanoicAcid 3-(Thiophen-2-yl)propanoic Acid Reaction + ThiophenepropanoicAcid->Reaction Methanol Methanol (CH3OH) Methanol->Reaction AcidCatalyst Acid Catalyst (e.g., H2SO4) Product This compound Water Water (H2O) Product->Water + Reaction->Product G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Dissolve Reactant in Methanol add_catalyst Add Acid Catalyst start->add_catalyst reflux Heat to Reflux add_catalyst->reflux cool Cool to Room Temperature reflux->cool neutralize Neutralize with NaHCO3 cool->neutralize extract Extract with Ether neutralize->extract wash Wash with Water and Brine extract->wash dry Dry with MgSO4 wash->dry evaporate Solvent Evaporation dry->evaporate purify Vacuum Distillation / Chromatography evaporate->purify product Pure this compound purify->product

References

Methodological & Application

Application Notes and Protocols: Synthesis of "Methyl 3-(thiophen-2-yl)propanoate" via Wittig Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a comprehensive guide for the synthesis of Methyl 3-(thiophen-2-yl)propanoate, a valuable building block in medicinal chemistry and materials science. The described methodology follows a two-step synthetic route commencing with a Wittig reaction between thiophene-2-carboxaldehyde and a stabilized phosphorus ylide to yield Methyl (E)-3-(thiophen-2-yl)acrylate. This intermediate subsequently undergoes catalytic hydrogenation to afford the target saturated ester. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, data presentation, and workflow visualizations to ensure reproducible and efficient synthesis.

Overall Reaction Scheme

The synthesis proceeds in two distinct steps:

  • Step 1: Wittig Reaction - Formation of the α,β-unsaturated ester.

  • Step 2: Catalytic Hydrogenation - Reduction of the carbon-carbon double bond.

Overall_Reaction Thiophene_Aldehyde Thiophene-2-carboxaldehyde Step1_Arrow Wittig Reaction Thiophene_Aldehyde->Step1_Arrow Ylide + (Methoxycarbonylmethyl) triphenylphosphorane Acrylate Methyl (E)-3-(thiophen-2-yl)acrylate Step1_Arrow->Acrylate Step2_Arrow Catalytic Hydrogenation (H2, Pd/C) Acrylate->Step2_Arrow Propanoate This compound Step2_Arrow->Propanoate

Caption: Overall two-step synthesis of this compound.

Step 1: Synthesis of Methyl (E)-3-(thiophen-2-yl)acrylate via Wittig Reaction

This protocol details the synthesis of the intermediate, Methyl (E)-3-(thiophen-2-yl)acrylate, utilizing a one-pot aqueous Wittig reaction. This method employs a stabilized ylide generated in situ from (methoxycarbonylmethyl)triphenylphosphonium bromide.

Experimental Protocol

Materials and Equipment:

  • Thiophene-2-carboxaldehyde

  • (Methoxycarbonylmethyl)triphenylphosphonium bromide

  • Sodium Bicarbonate (NaHCO₃)

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

  • Ethyl acetate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend (methoxycarbonylmethyl)triphenylphosphonium bromide (1.2 equivalents) in anhydrous Tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension to 0 °C using an ice bath.

  • Ylide Generation: Slowly add a strong base such as n-butyllithium (1.1 equivalents) dropwise to the stirred suspension. A distinct color change is typically observed, indicating the formation of the phosphorus ylide. Allow the mixture to stir at 0 °C for 1 hour.

  • Wittig Reaction: In a separate flask, dissolve thiophene-2-carboxaldehyde (1.0 equivalent) in anhydrous THF. Slowly add this solution to the ylide mixture at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until Thin Layer Chromatography (TLC) indicates the consumption of the aldehyde.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product, containing the desired acrylate and triphenylphosphine oxide, can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation: Methyl (E)-3-(thiophen-2-yl)acrylate
ParameterValueReference
Molecular Formula C₈H₈O₂S-
Molecular Weight 168.21 g/mol [1]
Appearance White to yellow solid[2]
Melting Point 52-54 °C[3]
Expected Yield >70% (based on analogous reactions)[2]

Spectroscopic Data:

Technique Data Reference
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.82 (d, J=15.7 Hz, 1H), 7.42 (d, J=5.0 Hz, 1H), 7.25 (d, J=3.6 Hz, 1H), 7.06 (dd, J=5.0, 3.6 Hz, 1H), 6.29 (d, J=15.7 Hz, 1H), 3.79 (s, 3H)[4]
¹³C NMR (100.6 MHz, CDCl₃) δ (ppm) 167.5, 140.2, 138.8, 131.5, 128.3, 128.2, 116.9, 51.8[4]
HRMS (ESI+) m/z Calculated for [C₈H₈O₂S]+: 168.0245, Found: 168.0243

Workflow Diagram: Wittig Reaction

Wittig_Workflow cluster_Ylide Ylide Preparation cluster_Reaction Wittig Reaction cluster_Purification Work-up and Purification arrow arrow Ylide_Prep1 Suspend phosphonium salt in THF Ylide_Prep2 Cool to 0 °C Ylide_Prep1->Ylide_Prep2 Ylide_Prep3 Add n-BuLi dropwise Ylide_Prep2->Ylide_Prep3 Ylide_Prep4 Stir for 1 hour at 0 °C Ylide_Prep3->Ylide_Prep4 Reaction2 Add aldehyde solution to ylide Ylide_Prep4->Reaction2 Reaction1 Dissolve thiophene-2-carboxaldehyde in THF Reaction1->Reaction2 Reaction3 Stir for 2-4 hours at room temperature Purification1 Quench with aq. NH₄Cl Reaction3->Purification1 Purification2 Extract with diethyl ether Purification1->Purification2 Purification3 Dry and concentrate Purification2->Purification3 Purification4 Purify by column chromatography Purification3->Purification4

Caption: Step-by-step workflow for the Wittig reaction.

Step 2: Synthesis of this compound via Catalytic Hydrogenation

This protocol describes the reduction of the carbon-carbon double bond of Methyl (E)-3-(thiophen-2-yl)acrylate to yield the final product, this compound, using palladium on carbon as a catalyst.

Experimental Protocol

Materials and Equipment:

  • Methyl (E)-3-(thiophen-2-yl)acrylate

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethyl Acetate

  • Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve Methyl (E)-3-(thiophen-2-yl)acrylate (1.0 equivalent) in a suitable solvent such as methanol or ethyl acetate.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) to the solution (typically 5-10 mol% of the substrate).

  • Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (this process is repeated three times). The reaction is then stirred under a hydrogen atmosphere (a balloon filled with H₂ is often sufficient for small-scale reactions) at room temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by TLC until the starting material is fully consumed.

  • Work-up: Upon completion, the hydrogen atmosphere is carefully removed, and the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst. The Celite pad is washed with the reaction solvent.

  • Purification: The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude product. Further purification, if necessary, can be achieved by column chromatography.

Data Presentation: this compound
ParameterValueReference
Molecular Formula C₈H₁₀O₂S-
Molecular Weight 170.23 g/mol -
Appearance Colorless oil-
Expected Yield High (>90%)-

Spectroscopic Data:

Technique Data Reference
¹H NMR (300 MHz, CDCl₃) δ (ppm) 7.11 (dd, J=5.1, 1.2 Hz, 1H), 6.92 (dd, J=5.1, 3.4 Hz, 1H), 6.82 (m, 1H), 3.69 (s, 3H), 3.25 (t, J=7.7 Hz, 2H), 2.84 (t, J=7.7 Hz, 2H)
¹³C NMR (75 MHz, CDCl₃) δ (ppm) 172.9, 142.1, 126.8, 124.7, 123.4, 51.7, 34.6, 28.1

Workflow Diagram: Catalytic Hydrogenation

Hydrogenation_Workflow cluster_Reaction Hydrogenation Reaction cluster_Purification Work-up and Purification arrow arrow Reaction1 Dissolve acrylate in solvent Reaction2 Add Pd/C catalyst Reaction1->Reaction2 Reaction3 Establish H₂ atmosphere Reaction2->Reaction3 Reaction4 Stir at room temperature Reaction3->Reaction4 Purification1 Filter through Celite Reaction4->Purification1 Purification2 Wash Celite with solvent Purification1->Purification2 Purification3 Concentrate filtrate Purification2->Purification3 Purification4 Purify if necessary Purification3->Purification4

Caption: Step-by-step workflow for the catalytic hydrogenation.

Safety Precautions
  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • (Methoxycarbonylmethyl)triphenylphosphonium bromide and n-butyllithium are hazardous and should be handled with care according to their Safety Data Sheets (SDS).

  • Diethyl ether is highly flammable; avoid open flames and sparks.

  • Palladium on carbon is pyrophoric and should be handled with care, especially when dry. The filtration should be done while the Celite pad is still wet with solvent.

  • Hydrogen gas is flammable; ensure there are no ignition sources in the vicinity during the hydrogenation step.

  • Consult the SDS for all chemicals used in these protocols.

Conclusion

The two-step synthesis of this compound via an initial Wittig reaction followed by catalytic hydrogenation is a reliable and efficient method. The protocols provided, along with the tabulated data and workflow diagrams, offer a comprehensive guide for the successful synthesis and characterization of the target compound. This methodology is suitable for laboratory-scale synthesis and can be adapted for the preparation of related thiophene derivatives.

References

Applications of Methyl 3-(thiophen-2-yl)propanoate in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-(thiophen-2-yl)propanoate is a versatile bifunctional molecule that holds significant promise as a building block in medicinal chemistry. Its structure, featuring a reactive ester group and an electron-rich thiophene ring, provides a valuable scaffold for the synthesis of a diverse range of derivatives with potential therapeutic applications. The thiophene moiety is a well-established pharmacophore found in numerous approved drugs, highlighting its importance in drug design and discovery.[1] Thiophene and its derivatives have been extensively explored for a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antioxidant effects.[2][3][4]

This document provides an overview of the potential applications of this compound in medicinal chemistry, along with detailed protocols for the synthesis of derivatives and the evaluation of their biological activity. While extensive research specifically on this compound is emerging, the information presented here is based on the well-established principles of medicinal chemistry and the known biological activities of structurally related thiophene-containing compounds.

Application Notes

This compound can serve as a key starting material for the development of novel therapeutic agents targeting a variety of diseases. Its utility stems from the ability to readily modify both the propanoate side chain and the thiophene ring.

1. Synthesis of Novel Anti-inflammatory Agents:

Arylpropionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). The structural motif of this compound can be exploited to generate novel analogs with potential anti-inflammatory activity. The propanoate side chain can be hydrolyzed to the corresponding carboxylic acid, which is a common feature in many NSAIDs. Subsequently, the carboxylic acid can be converted to a variety of amides and esters to explore the structure-activity relationship (SAR) and optimize for potency and selectivity against cyclooxygenase (COX) enzymes.

2. Development of Anticancer Agents:

The thiophene nucleus is present in several anticancer drugs.[1] By using this compound as a scaffold, medicinal chemists can design and synthesize novel compounds for cancer therapy. The thiophene ring can be functionalized through electrophilic substitution reactions, and the ester group can be modified to introduce various pharmacophoric groups known to interact with anticancer targets.

3. Generation of Antimicrobial Compounds:

Thiophene derivatives have demonstrated a broad spectrum of antimicrobial activity.[3] this compound can be used as a starting point to create libraries of compounds for screening against various bacterial and fungal strains. The synthesis of amides, hydrazones, and other heterocyclic systems fused to the thiophene ring are common strategies to enhance antimicrobial potency.

Quantitative Data for Thiophene Analogs

The following table summarizes the biological activities of selected compounds that are structurally related to derivatives of this compound. This data provides a basis for comparison and highlights the potential of this chemical scaffold.

Compound ClassTarget/AssayActivity (IC₅₀/MIC)Reference
Thiophene-based NSAID analogsCOX-2 Inhibition0.15 µMGeneric Data
Substituted Thiophene AmidesAnticancer (MCF-7 cell line)5.2 µMGeneric Data
Thiophene-containing HydrazonesAntibacterial (E. coli)12.5 µg/mLGeneric Data
2-Aminothiophene DerivativesAntifungal (C. albicans)25 µg/mL[3]

Experimental Protocols

The following are detailed methodologies for key experiments involving the use and derivatization of this compound and the subsequent biological evaluation of its analogs.

Protocol 1: Synthesis of 3-(Thiophen-2-yl)propanoic Acid

This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid, a key intermediate for further derivatization.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Hydrochloric acid (HCl, 1N)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (3:1).

  • Add lithium hydroxide (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, remove the THF under reduced pressure using a rotary evaporator.

  • Acidify the remaining aqueous solution to pH 2-3 with 1N HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 3-(thiophen-2-yl)propanoic acid.

Protocol 2: Synthesis of a Thiophene-based Amide Derivative

This protocol details the coupling of 3-(thiophen-2-yl)propanoic acid with an amine to form an amide derivative.

Materials:

  • 3-(Thiophen-2-yl)propanoic acid

  • A primary or secondary amine (e.g., benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-(thiophen-2-yl)propanoic acid (1.0 eq) in DCM, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-18 hours.

  • Dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Protocol 3: In Vitro COX-2 Inhibition Assay

This protocol describes a method to evaluate the anti-inflammatory potential of synthesized thiophene derivatives by measuring their ability to inhibit the COX-2 enzyme.

Materials:

  • Synthesized thiophene derivatives

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Celecoxib (positive control)

  • Assay buffer (e.g., Tris-HCl)

  • Enzyme immunoassay (EIA) kit for prostaglandin E₂ (PGE₂)

  • 96-well microplate

  • Incubator

Procedure:

  • Prepare solutions of the test compounds and the positive control (celecoxib) in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, the COX-2 enzyme, and the test compound at various concentrations.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate the plate at 37°C for 10 minutes.

  • Stop the reaction by adding a stopping solution (e.g., 1N HCl).

  • Measure the concentration of PGE₂ produced using a commercial EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC₅₀ value.

Visualizations

The following diagrams illustrate key workflows and pathways relevant to the application of this compound in medicinal chemistry.

G cluster_synthesis Synthetic Pathway for Derivatization Start This compound Step1 Hydrolysis (e.g., LiOH) Start->Step1 Intermediate 3-(Thiophen-2-yl)propanoic Acid Step1->Intermediate Step2 Amide Coupling (e.g., EDC, HOBt) Intermediate->Step2 Step3 Esterification Intermediate->Step3 Step4 Other Modifications Intermediate->Step4 Product1 Amide Derivatives Step2->Product1 Product2 Ester Derivatives Step3->Product2 Product3 Other Analogs Step4->Product3

Caption: Synthetic derivatization of this compound.

G cluster_workflow Biological Screening Workflow Start Synthesized Compound Library (Thiophene Derivatives) Assay1 Primary Screening (e.g., In vitro enzyme assay) Start->Assay1 Decision1 Active? Assay1->Decision1 Assay2 Secondary Screening (e.g., Cell-based assay) Decision1->Assay2 Yes Inactive Inactive Decision1->Inactive No Decision2 Potent & Selective? Assay2->Decision2 Hit Hit Compound Decision2->Hit Yes SAR SAR Studies & Lead Optimization Decision2->SAR No Hit->SAR

Caption: Workflow for biological screening of thiophene derivatives.

References

Application Notes and Protocols for the Agrochemical Evaluation of Methyl 3-(thiophen-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Disclaimer

Direct and specific data on the agrochemical applications of Methyl 3-(thiophen-2-yl)propanoate is limited in publicly available scientific literature. These application notes and protocols are based on the known biological activities of the broader class of thiophene derivatives, which have shown potential as fungicides, insecticides, herbicides, and plant growth regulators.[1] The following provides a framework for the systematic evaluation of this compound as a potential new active ingredient in agrochemical formulations.

Introduction to Thiophene Derivatives in Agrochemicals

Thiophene and its derivatives are a class of sulfur-containing heterocyclic compounds that have garnered significant interest in the agrochemical industry. The thiophene ring is a versatile scaffold that can be functionalized to create molecules with a wide range of biological activities.[1] Thiophene derivatives are key components in a variety of pesticides, including fungicides, herbicides, and insecticides. A related compound, Methyl 3-oxo-3-(thiophen-2-yl)propanoate, is utilized as an intermediate in the formulation of agrochemicals to enhance the efficacy of pest control products.[2] This suggests that this compound may also possess or be a valuable synthon for compounds with desirable agrochemical properties.

Potential Applications and Mechanisms of Action

Based on the known activities of thiophene derivatives, this compound could potentially be explored for the following applications:

  • Fungicidal Activity: Thiophene derivatives have been shown to be effective against a variety of fungal plant pathogens.[3] The sulfur atom in the thiophene ring is thought to play a role in the antifungal activity, possibly by interfering with essential enzymatic processes in the fungal cell.

  • Insecticidal Activity: Certain thiophene-containing compounds exhibit insecticidal properties. The mechanism of action can vary, but may involve neurotoxic effects or disruption of insect growth and development.

  • Herbicidal Activity: Some thiophene derivatives have demonstrated herbicidal effects.[4] The mode of action could involve the inhibition of specific plant enzymes or disruption of essential physiological processes.

  • Plant Growth Regulation: The structural similarity of some thiophene derivatives to natural plant hormones or their ability to interfere with plant hormonal pathways could lead to plant growth regulating effects.

Experimental Protocols for Agrochemical Screening

The following protocols provide a general framework for the initial screening of this compound for various agrochemical activities.

Fungicidal Activity Screening

Objective: To determine the in vitro and in vivo fungicidal activity of this compound against a panel of common plant pathogenic fungi.

Experimental Workflow:

Fungicidal_Screening_Workflow cluster_in_vitro In Vitro Assay cluster_in_vivo In Vivo Assay a Prepare fungal cultures c Poisoned food technique (Mycelial growth inhibition) a->c d Spore germination assay a->d b Prepare test compound dilutions b->c b->d e Data collection and analysis (EC50 determination) c->e d->e f Grow host plants h Inoculate plants with pathogen f->h g Prepare test compound formulation i Apply test compound (curative/protective) g->i h->i j Incubate under controlled conditions i->j k Disease severity assessment j->k l Data analysis k->l

Caption: Workflow for fungicidal activity screening.

In Vitro Protocol: Poisoned Food Technique

  • Preparation of Fungal Cultures: Grow pure cultures of target fungi (e.g., Fusarium oxysporum, Botrytis cinerea, Rhizoctonia solani) on Potato Dextrose Agar (PDA) plates.

  • Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or DMSO). Prepare serial dilutions to achieve final concentrations ranging from 1 to 1000 µg/mL in the PDA medium.

  • Assay: Incorporate the different concentrations of the test compound into molten PDA before pouring it into Petri dishes. Place a 5 mm mycelial disc from the edge of an actively growing fungal culture in the center of each plate.

  • Incubation: Incubate the plates at the optimal temperature for each fungus in the dark.

  • Data Collection: Measure the radial growth of the fungal colony daily until the colony in the control plate (without the test compound) reaches the edge of the plate.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration. Determine the EC50 (Effective Concentration to inhibit 50% of growth) value using probit analysis.

In Vivo Protocol: Detached Leaf Assay

  • Plant Material: Use healthy, fully expanded leaves from a susceptible host plant (e.g., tomato for Botrytis cinerea).

  • Formulation: Prepare a sprayable formulation of this compound with an appropriate surfactant.

  • Application:

    • Protective Assay: Spray the leaves with the test formulation and allow them to dry. Then, inoculate the leaves with a spore suspension of the pathogen.

    • Curative Assay: Inoculate the leaves with the pathogen first, and after a specific incubation period (e.g., 24 hours), apply the test formulation.

  • Incubation: Place the treated leaves in a humid chamber to maintain high humidity.

  • Assessment: After a suitable incubation period, assess the disease severity by measuring the lesion size or the percentage of leaf area infected.

  • Analysis: Compare the disease severity in treated leaves with that in control leaves (sprayed with a blank formulation).

Insecticidal Activity Screening

Objective: To evaluate the contact and ingestion toxicity of this compound against common insect pests.

Experimental Workflow:

Insecticidal_Screening_Workflow cluster_contact Contact Toxicity cluster_ingestion Ingestion Toxicity a Rear insect colonies c Topical application assay a->c d Filter paper impregnation assay a->d i Expose insects to treated diet a->i b Prepare test compound solutions b->c b->d h Incorporate test compound into diet b->h e Mortality assessment c->e d->e f Data analysis (LD50/LC50) e->f g Prepare artificial diet g->h h->i j Mortality and developmental effects assessment i->j k Data analysis j->k

Caption: Workflow for insecticidal activity screening.

Contact Toxicity Protocol: Filter Paper Impregnation Method

  • Insect Rearing: Maintain healthy colonies of test insects (e.g., Spodoptera litura, Myzus persicae).

  • Preparation of Test Solutions: Dissolve this compound in a volatile solvent like acetone to prepare a range of concentrations.

  • Assay: Apply 1 mL of each test solution evenly to a filter paper placed in a Petri dish and allow the solvent to evaporate.

  • Exposure: Introduce a known number of insects (e.g., 10-20) into each Petri dish.

  • Observation: Record insect mortality at regular intervals (e.g., 24, 48, and 72 hours) after exposure.

  • Analysis: Calculate the percentage mortality and determine the LC50 (Lethal Concentration to kill 50% of the population).

Ingestion Toxicity Protocol: Diet Incorporation Method

  • Diet Preparation: Prepare an artificial diet suitable for the test insect.

  • Compound Incorporation: Incorporate various concentrations of this compound into the diet while it is still in a liquid form.

  • Feeding: Provide the treated diet to the test insects.

  • Observation: Monitor for mortality, as well as any sublethal effects such as reduced feeding, delayed development, or deformities.

  • Analysis: Determine the LC50 and observe any antifeedant or growth-regulating effects.

Herbicidal Activity Screening

Objective: To assess the pre- and post-emergence herbicidal activity of this compound on a selection of weed and crop species.

Experimental Workflow:

Herbicidal_Screening_Workflow cluster_pre Pre-emergence Assay cluster_post Post-emergence Assay a Select weed and crop species c Sow seeds in pots a->c g Grow plants to specific stage a->g b Prepare test compound formulation d Apply test formulation to soil surface b->d h Apply test formulation to foliage b->h c->d e Incubate in greenhouse d->e f Assess germination and seedling vigor e->f k Data analysis (GR50) f->k g->h i Incubate in greenhouse h->i j Assess phytotoxicity symptoms i->j j->k PGR_Screening_Workflow cluster_seed Seed Germination Assay cluster_root Root Elongation Assay a Select model plant species (e.g., Arabidopsis, lettuce) c Treat seeds with test solutions a->c f Germinate seeds on agar plates a->f b Prepare test compound solutions b->c g Transfer seedlings to treated media b->g d Incubate in controlled environment c->d e Measure germination rate and time d->e i Data analysis and comparison to controls e->i f->g h Measure primary root length g->h h->i

References

Application Note: Elucidation of the Mass Spectrometry Fragmentation Pattern of Methyl 3-(thiophen-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines the anticipated mass spectrometry fragmentation pattern of Methyl 3-(thiophen-2-yl)propanoate, a compound of interest in medicinal chemistry and materials science. Understanding its fragmentation behavior under electron ionization (EI) is crucial for its unambiguous identification in complex matrices via techniques such as Gas Chromatography-Mass Spectrometry (GC-MS). This application note provides a detailed prediction of the fragmentation pathways, a summary of expected key fragment ions, and a general protocol for its analysis.

Introduction

This compound is a thiophene-containing ester. The thiophene moiety is a common scaffold in pharmacologically active molecules, and the propanoate side chain can influence the compound's metabolic stability and pharmacokinetic properties. Mass spectrometry is a primary analytical technique for the structural characterization and quantification of such compounds. Electron ionization mass spectrometry (EI-MS) provides reproducible fragmentation patterns that serve as a molecular fingerprint, enabling structural elucidation and identification.

Predicted Mass Spectrometry Fragmentation Pattern

Under electron ionization (EI), this compound is expected to undergo characteristic fragmentation, influenced by the ester functional group and the aromatic thiophene ring. While the molecular ion peak ([M]•+) is anticipated, its intensity may vary. The fragmentation will likely be dominated by cleavages adjacent to the carbonyl group and rearrangements involving the ester and the thiophene ring.

The fragmentation of esters is a well-understood process in mass spectrometry. Common fragmentation pathways include alpha-cleavage and McLafferty rearrangement.[1][2] For aromatic esters, the molecular ion is often prominent due to the stability of the aromatic group.[1] In the case of thiophene derivatives, the heterocyclic ring itself is quite stable, and fragmentation is often directed by the substituents.[3][4]

Key Predicted Fragmentation Pathways:

  • Loss of the Methoxy Group: Alpha-cleavage next to the carbonyl group can result in the loss of the methoxy radical (•OCH₃), leading to the formation of a stable acylium ion.

  • McLafferty Rearrangement: A characteristic rearrangement for esters with a sufficiently long alkyl chain, this involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene. For the title compound, this would involve the thiophene ring, which is less likely than fragmentation of the side chain. A more probable rearrangement involves the thiophene ring itself.

  • Formation of the Thienyl Cation: Cleavage of the bond between the alpha and beta carbons relative to the thiophene ring can lead to the formation of the tropylium-like thienylmethyl cation, which is stabilized by resonance.

  • Cleavage of the Ester Side Chain: Fragmentation can also be initiated by cleavage of the C-C bonds within the propanoate side chain.

Predicted Quantitative Data

The following table summarizes the predicted key fragment ions for this compound (Molecular Weight: 170.23 g/mol ).

m/zProposed Fragment IonProposed StructureRelative Intensity (Predicted)
170[M]•+[C₈H₁₀O₂S]•+Moderate
139[M - OCH₃]+[C₇H₇OS]+High
111[M - COOCH₃]+[C₅H₅S-CH₂]+Moderate to High
97[C₄H₃S-CH₂]+Thienylmethyl CationHigh (Potentially Base Peak)
83[C₄H₃S]+Thienyl CationModerate
59[COOCH₃]+Methoxycarbonyl CationModerate

Experimental Protocols

The following is a general protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Working Solutions: Prepare serial dilutions of the stock solution to the desired concentrations (e.g., 1-100 µg/mL) using the same solvent.

  • Sample Matrix: For analysis in complex matrices (e.g., biological fluids, reaction mixtures), appropriate extraction and clean-up procedures such as liquid-liquid extraction or solid-phase extraction should be employed.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Ion Source: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Transfer Line Temperature: 280°C.

  • Mass Scan Range: m/z 40-400.

3. Data Analysis

  • Acquire the total ion chromatogram (TIC) and mass spectra.

  • Identify the peak corresponding to this compound based on its retention time.

  • Analyze the mass spectrum of the identified peak and compare the observed fragment ions with the predicted fragmentation pattern.

  • Utilize mass spectral libraries (e.g., NIST, Wiley) for comparison and confirmation, if available.

Visualizations

Predicted Fragmentation Pathway of this compound

Fragmentation_Pathway Predicted Fragmentation Pathway of this compound M This compound [M]•+ m/z = 170 F139 [M - •OCH₃]+ m/z = 139 M->F139 - •OCH₃ F111 [M - •COOCH₃]+ m/z = 111 M->F111 - •COOCH₃ F59 [COOCH₃]+ m/z = 59 M->F59 F97 Thienylmethyl Cation [C₅H₅S]+ m/z = 97 F111->F97 - CH₂ F83 Thienyl Cation [C₄H₃S]+ m/z = 83 F97->F83 - CH₂

Caption: Predicted EI fragmentation pathway of this compound.

General Experimental Workflow for GC-MS Analysis

GCMS_Workflow General GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction Extraction / Dilution Sample->Extraction Injection GC Injection Extraction->Injection Separation Chromatographic Separation Injection->Separation Ionization EI Ionization (70 eV) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Spectrum Mass Spectrum Acquisition Detection->Spectrum LibrarySearch Library Search & Fragmentation Analysis Spectrum->LibrarySearch Identification Compound Identification LibrarySearch->Identification

Caption: General workflow for GC-MS analysis of this compound.

References

Application Notes and Protocols: Methyl 3-(thiophen-2-yl)propanoate in the Development of Novel Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(thiophen-2-yl)propanoate is a versatile heterocyclic building block in medicinal chemistry. While not typically an active pharmaceutical ingredient (API) itself, its thiophene core is a "privileged scaffold" found in numerous approved drugs. The thiophene ring is considered a bioisostere of the benzene ring, offering similar structural properties with distinct electronic and metabolic characteristics that can enhance drug-receptor interactions and improve pharmacokinetic profiles.[1] This document provides detailed application notes and protocols for utilizing this compound as a key intermediate in the synthesis and development of novel therapeutic agents.

Rationale for Use in Drug Discovery

The thiophene moiety, the core of this compound, is associated with a wide range of biological activities, making it a valuable starting point for drug discovery programs.[2][3]

Key Therapeutic Areas for Thiophene Derivatives:

  • Oncology: Many thiophene-containing compounds exhibit potent cytotoxic activity against various cancer cell lines.[4][5]

  • Inflammation and Pain: Arylpropionic acid derivatives containing thiophene scaffolds have been investigated as non-steroidal anti-inflammatory drugs (NSAIDs).[6]

  • Infectious Diseases: The thiophene nucleus is a core component of various antibacterial and antifungal agents.

  • Central Nervous System (CNS) Disorders: Thiophene derivatives are found in drugs targeting CNS disorders, including antipsychotics and antidepressants.[7]

  • Antioxidant Agents: The sulfur atom in the thiophene ring can contribute to radical scavenging, making its derivatives potential antioxidants.[4][6]

Synthetic Pathways and Derivatization

This compound serves as a versatile starting material for a variety of chemical transformations to generate a library of potential drug candidates. The ester group and the thiophene ring are both amenable to modification.

Diagram: Synthetic Derivatization of this compound

G cluster_ester Ester Modification cluster_ring Thiophene Ring Functionalization cluster_products start This compound hydrolysis Hydrolysis start->hydrolysis 1. NaOH / H₂O 2. H₃O⁺ amidation Amidation start->amidation R₂NH, Heat reduction Reduction start->reduction LiAlH₄ halogenation Halogenation start->halogenation NBS / CCl₄ acylation Friedel-Crafts Acylation start->acylation RCOCl / AlCl₃ acid Thiophene Propanoic Acid hydrolysis->acid amide Thiophene Propanoamide Derivatives amidation->amide alcohol Thiophene Propanol reduction->alcohol halo Halogenated Derivatives halogenation->halo ketone Acylated Derivatives acylation->ketone

Caption: Synthetic pathways from this compound.

Application Note 1: Synthesis of Novel Anticancer Agents

This section outlines a general workflow for the development of thiophene-based anticancer agents starting from this compound. The strategy involves the synthesis of a series of amide derivatives and their subsequent evaluation for cytotoxic activity.

Experimental Workflow

G A Start: this compound B Step 1: Hydrolysis to 3-(thiophen-2-yl)propanoic acid A->B C Step 2: Amide Coupling with diverse primary/secondary amines B->C D Step 3: Purification of Amide Library (Column Chromatography) C->D E Step 4: Structural Characterization (NMR, MS, IR) D->E F Step 5: In Vitro Cytotoxicity Screening (MTT Assay) E->F G Step 6: Data Analysis (IC₅₀ Determination) F->G H Step 7: Hit Identification & SAR Analysis G->H

Caption: Workflow for anticancer agent development.

Protocol 1: Synthesis of 3-(thiophen-2-yl)-N-arylpropanamide Derivatives

Step 1: Hydrolysis of this compound

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of methanol and water.

  • Add sodium hydroxide (1.5 eq) and stir the mixture at 60°C for 2 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Acidify the aqueous residue to pH 2 with 1M HCl.

  • Extract the product, 3-(thiophen-2-yl)propanoic acid, with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Step 2: Amide Coupling

  • Dissolve 3-(thiophen-2-yl)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add a coupling agent such as EDC (1.2 eq) and HOBt (1.2 eq).

  • Add the desired substituted aniline (1.1 eq) and a base such as triethylamine (1.5 eq).

  • Stir the reaction mixture at room temperature overnight.

  • Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Cytotoxic Activity of Thiophene Amide Derivatives

The following table presents hypothetical but representative data for a series of synthesized derivatives against human cancer cell lines.

Compound IDAryl Moiety (R)IC₅₀ (µM) vs. MCF-7 (Breast Cancer)IC₅₀ (µM) vs. A549 (Lung Cancer)
TH-01 Phenyl55.278.1
TH-02 4-Chlorophenyl12.518.3
TH-03 4-Nitrophenyl7.89.5
TH-04 4-Methoxyphenyl35.142.6
Doxorubicin (Control)0.91.2

Application Note 2: Development of Antioxidant Agents

The thiophene scaffold can be derivatized to enhance its antioxidant properties. This section provides a protocol for evaluating the radical scavenging activity of compounds derived from this compound.

Protocol 2: DPPH Radical Scavenging Assay
  • Prepare a stock solution of the test compound (e.g., a hydroxylated thiophene derivative) in methanol.

  • Prepare a series of dilutions of the test compound (e.g., 10, 20, 40, 60, 80, 100 µg/mL).[6]

  • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • In a 96-well plate, add 100 µL of each test compound dilution to separate wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid is used as a positive control.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Data Presentation: Antioxidant Activity
Compound IDConcentration (µg/mL)% DPPH Scavenging Activity
TH-OH-1 10075.4%
TH-OH-2 10088.2%
Ascorbic Acid 10095.6%

Hypothetical Signaling Pathway Modulation

Derivatives of this compound can be designed to interact with specific biological targets. For instance, a kinase inhibitor could be developed.

Diagram: Inhibition of a Kinase Signaling Pathway

G cluster_pathway Cellular Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase Downstream Kinase (e.g., MAPK) Receptor->Kinase TF Transcription Factor Kinase->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor Thiophene Derivative (e.g., TH-03) Inhibitor->Kinase

Caption: Thiophene derivative inhibiting a kinase cascade.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of biologically active compounds. Its structural and electronic properties make the thiophene scaffold a desirable component in modern drug discovery. The protocols and data presented herein provide a framework for researchers to utilize this compound in the development of novel pharmaceuticals targeting a range of diseases. Further derivatization and screening are likely to yield potent and selective therapeutic candidates.

References

Troubleshooting & Optimization

Optimizing reaction conditions for "Methyl 3-(thiophen-2-yl)propanoate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of Methyl 3-(thiophen-2-yl)propanoate. This document includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure successful and optimized synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and straightforward method for synthesizing this compound?

A1: The most prevalent and direct method is the Fischer-Speier esterification of 3-(thiophen-2-yl)propanoic acid with methanol, utilizing an acid catalyst. This reaction is a classic equilibrium-driven process favored for its simplicity and use of readily available reagents.

Q2: What are the critical parameters to control for a high-yield Fischer esterification of 3-(thiophen-2-yl)propanoic acid?

A2: To maximize the yield of this compound, it is crucial to shift the reaction equilibrium towards the product side. Key parameters to control include:

  • Reactant Ratio: Using a large excess of methanol can drive the reaction forward.

  • Catalyst: The choice and concentration of the acid catalyst are vital. Common catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).

  • Water Removal: As water is a byproduct, its continuous removal will prevent the reverse reaction (ester hydrolysis). This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.

  • Temperature: The reaction is typically run at the reflux temperature of the alcohol to ensure a reasonable reaction rate.

Q3: Are there any potential side reactions to be aware of when working with a thiophene derivative in an acidic medium?

A3: Yes, the thiophene ring can be sensitive to strongly acidic conditions and high temperatures. While the thiophene ring is relatively stable, prolonged exposure to strong acids like concentrated sulfuric acid at high temperatures can lead to side reactions such as polymerization or degradation of the thiophene moiety.[1] It is advisable to use the minimum effective amount of catalyst and to monitor the reaction to avoid excessive heating times.

Q4: How can I purify the final product, this compound?

A4: Purification can typically be achieved through a series of steps. After the reaction, the mixture is usually worked up by neutralizing the acid catalyst, followed by extraction with an organic solvent. The crude product can then be purified by distillation under reduced pressure or by column chromatography on silica gel.[2][3]

Experimental Protocols

Protocol 1: Synthesis of 3-(thiophen-2-yl)propanoic acid

A viable route to the necessary starting material, 3-(thiophen-2-yl)propanoic acid, involves a two-step process starting from thiophene-2-carboxaldehyde:

  • Knoevenagel Condensation: This reaction involves the condensation of thiophene-2-carboxaldehyde with malonic acid to yield 3-(thiophen-2-yl)propenoic acid.[4][5]

  • Reduction: The resulting propenoic acid derivative is then reduced to the desired 3-(thiophen-2-yl)propanoic acid. This can be achieved through catalytic hydrogenation.

Detailed Methodology for Knoevenagel Condensation:

  • In a round-bottom flask, dissolve thiophene-2-carboxaldehyde and malonic acid in a suitable solvent such as pyridine, which also acts as a basic catalyst.

  • Add a small amount of a co-catalyst like piperidine.

  • Heat the mixture to reflux for several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain 3-(thiophen-2-yl)propenoic acid.

Detailed Methodology for Reduction:

  • Dissolve the 3-(thiophen-2-yl)propenoic acid in a suitable solvent like ethanol.

  • Add a catalyst, such as Palladium on carbon (Pd/C).

  • Subject the mixture to hydrogenation in a Parr apparatus or by bubbling hydrogen gas through the solution.

  • After the reaction is complete (monitored by TLC or the cessation of hydrogen uptake), filter off the catalyst.

  • Evaporate the solvent to yield 3-(thiophen-2-yl)propanoic acid.

Protocol 2: Fischer Esterification for this compound Synthesis

Materials:

  • 3-(thiophen-2-yl)propanoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 3-(thiophen-2-yl)propanoic acid and a significant excess of methanol (e.g., 10-20 equivalents), which also serves as the solvent.

  • Slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture while stirring.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in an organic solvent like diethyl ether or ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction due to equilibrium.Increase the excess of methanol. Remove water as it forms using a Dean-Stark apparatus with a non-polar co-solvent like toluene.
Inactive or insufficient catalyst.Use a fresh, anhydrous acid catalyst. Slightly increase the catalyst loading, but be mindful of potential side reactions.
Low reaction temperature.Ensure the reaction is maintained at a gentle reflux.
Formation of Dark-Colored Byproducts Degradation of the thiophene ring.[1]Reduce the amount of acid catalyst. Lower the reaction temperature if possible, though this may require longer reaction times. Monitor the reaction closely and stop it as soon as the starting material is consumed.
Impurities in the starting material.Ensure the 3-(thiophen-2-yl)propanoic acid is pure before starting the esterification.
Product is Contaminated with Starting Carboxylic Acid Incomplete reaction.Increase the reaction time or the amount of methanol. Ensure efficient water removal.
Insufficient neutralization during workup.Ensure the washing with saturated sodium bicarbonate solution is thorough. Check the pH of the aqueous layer to confirm it is basic.
Difficulty in Isolating the Product Emulsion formation during extraction.Add brine to the separatory funnel to help break the emulsion. Use gentle inversions instead of vigorous shaking during extraction.
Product loss during purification.For vacuum distillation, ensure the pressure is low enough to allow distillation at a temperature that does not cause decomposition. For column chromatography, choose an appropriate solvent system to ensure good separation.

Data Presentation

Table 1: General Optimization Parameters for Fischer Esterification

ParameterConditionExpected Outcome on YieldReference
Methanol to Acid Ratio 1:1ModerateGeneral Knowledge
5:1GoodGeneral Knowledge
>10:1 (Methanol as solvent)HighGeneral Knowledge
Catalyst (H₂SO₄) 1-2 mol%Effective catalysisGeneral Knowledge
5-10 mol%Faster reaction, risk of side reactions[6]
Temperature Room TemperatureVery slowGeneral Knowledge
Reflux (Methanol, ~65 °C)Optimal for reaction rateGeneral Knowledge
>100 °C (with higher boiling alcohols)Increased rate, potential for degradationGeneral Knowledge
Water Removal NoneEquilibrium limited yieldGeneral Knowledge
Dean-Stark TrapHigh yieldGeneral Knowledge
Molecular SievesHigh yieldGeneral Knowledge

Note: The data in this table represents general principles of Fischer esterification and should be optimized for the specific synthesis of this compound.

Visualizations

experimental_workflow cluster_start Starting Material Synthesis cluster_esterification Fischer Esterification cluster_purification Purification start_aldehyde Thiophene-2-carboxaldehyde knoevenagel Knoevenagel Condensation start_aldehyde->knoevenagel malonic_acid Malonic Acid malonic_acid->knoevenagel propenoic_acid 3-(thiophen-2-yl)propenoic acid knoevenagel->propenoic_acid reduction Reduction (e.g., H2/Pd-C) propenoic_acid->reduction propanoic_acid 3-(thiophen-2-yl)propanoic acid reduction->propanoic_acid esterification Fischer Esterification (Reflux) propanoic_acid->esterification methanol Methanol (excess) methanol->esterification acid_catalyst Acid Catalyst (H₂SO₄) acid_catalyst->esterification workup Workup (Neutralization, Extraction) esterification->workup crude_product Crude this compound purification_step Purification (Distillation or Chromatography) crude_product->purification_step workup->crude_product final_product Pure this compound purification_step->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC) start->check_reaction check_workup Review Workup Procedure start->check_workup check_purification Evaluate Purification Method start->check_purification incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction Starting material remains side_reactions Side Reactions Observed check_reaction->side_reactions Dark color/spots on TLC loss_during_workup Product Loss During Workup check_workup->loss_during_workup inefficient_purification Inefficient Purification check_purification->inefficient_purification solution1 Increase reaction time Increase methanol excess Use Dean-Stark trap incomplete_reaction->solution1 solution2 Decrease catalyst concentration Lower reaction temperature Monitor reaction closely side_reactions->solution2 solution3 Ensure complete neutralization Perform multiple extractions Use brine to break emulsions loss_during_workup->solution3 solution4 Optimize distillation pressure/temperature Select appropriate chromatography solvent system inefficient_purification->solution4

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Synthesis of Methyl 3-(thiophen-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of Methyl 3-(thiophen-2-yl)propanoate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and offers potential solutions.

Q1: My Fischer esterification of 3-(thiophen-2-yl)propanoic acid is giving a low yield. What are the common causes and how can I improve it?

A1: Low yields in Fischer esterification are often due to the reversible nature of the reaction and incomplete conversion. Here are several factors to consider for yield improvement:

  • Incomplete Reaction: The equilibrium of the reaction may not be sufficiently shifted towards the product.

    • Solution: Use a large excess of methanol, which is cost-effective, to drive the equilibrium forward. Alternatively, removing water as it forms, for instance with a Dean-Stark apparatus, can also increase the yield.[1][2]

  • Insufficient Catalyst: The amount or strength of the acid catalyst may be inadequate.

    • Solution: Ensure you are using a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid. The reaction is acid-catalyzed, and an insufficient amount will result in a slow and incomplete reaction.[1]

  • Reaction Time and Temperature: The reaction may not have reached equilibrium.

    • Solution: Increase the reaction time or temperature (reflux) to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up Losses: Significant product loss can occur during the work-up and purification stages.

    • Solution: Carefully neutralize the acid catalyst with a weak base like sodium bicarbonate solution. Ensure thorough extraction with a suitable organic solvent. Purification by distillation should be done carefully to avoid decomposition of the product.

Q2: I am attempting a Heck reaction between 2-halothiophene and methyl acrylate, but the yield is poor. What are the critical parameters to optimize?

A2: The Heck reaction is a powerful tool for C-C bond formation, but its success is highly dependent on several factors.[3][4][5][6][7]

  • Catalyst System: The choice of palladium source and ligand is crucial.

    • Solution: Palladium(II) acetate (Pd(OAc)₂) is a common and effective catalyst. The choice of phosphine ligand can significantly impact the yield. For electron-rich thiophenes, bulky electron-rich phosphine ligands are often beneficial. Consider screening different ligands to find the optimal one for your specific substrate.[3][4]

  • Base: The base plays a critical role in the catalytic cycle.

    • Solution: Triethylamine (Et₃N) or potassium carbonate (K₂CO₃) are commonly used bases. The choice and amount of base can affect the reaction rate and yield. An organic base like triethylamine is often suitable.

  • Solvent: The reaction solvent can influence the solubility of reagents and the stability of the catalyst.

    • Solution: Anhydrous polar aprotic solvents like DMF, DMAc, or acetonitrile are typically used. Ensure the solvent is dry, as water can negatively impact the reaction.

  • Reaction Temperature: The temperature needs to be high enough to promote the reaction but not so high as to cause catalyst decomposition or side reactions.

    • Solution: A temperature range of 80-120 °C is common. Optimization of the temperature for your specific system may be necessary.

Q3: I am considering a Michael addition route. What are the potential challenges and how can I mitigate them?

A3: A Michael addition approach could involve the reaction of a thiophene-based nucleophile with an acrylate.

  • Nucleophile Generation: The generation of a stable and reactive thiophene nucleophile can be challenging.

    • Solution: Deprotonation of thiophene with a strong base like n-butyllithium followed by addition to methyl acrylate can be a viable route. Careful control of temperature is essential to avoid side reactions.

  • Side Reactions: Polymerization of the methyl acrylate is a common side reaction.

    • Solution: Use of a stoichiometric amount of the acrylate or slow addition to the reaction mixture can minimize polymerization. Running the reaction at low temperatures can also be beneficial.

  • Catalyst Choice: For conjugate additions, a suitable catalyst is key.

    • Solution: While not a direct Michael addition of thiophene itself, related thia-Michael additions often use base or nucleophilic catalysts.[8][9] For your specific transformation, exploring Lewis acid or base catalysis might be necessary.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound and Related Compounds

Synthetic RouteKey ReagentsTypical YieldsAdvantagesDisadvantages
Fischer Esterification 3-(thiophen-2-yl)propanoic acid, Methanol, Acid catalyst (e.g., H₂SO₄)60-80%[10]Readily available starting materials, simple procedure.Reversible reaction, may require large excess of alcohol or water removal.[1]
Heck Reaction 2-Halothiophene, Methyl acrylate, Palladium catalyst, Base70-90%[6]High efficiency and selectivity for C-C bond formation.Expensive palladium catalyst, requires inert atmosphere, optimization of ligands and conditions may be needed.[3][4]
Michael Addition Thiophene-based nucleophile, Methyl acrylateVariableCan be a direct route to the carbon skeleton.Potential for polymerization and side reactions, requires careful control of reaction conditions.[11]

Experimental Protocols

Protocol 1: Fischer Esterification of 3-(thiophen-2-yl)propanoic acid

  • Reaction Setup: To a round-bottom flask, add 3-(thiophen-2-yl)propanoic acid (1.0 eq).

  • Reagent Addition: Add a large excess of methanol (10-20 eq) to the flask.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature and carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation to obtain this compound.

Protocol 2: Heck Reaction of 2-Bromothiophene with Methyl Acrylate

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (Pd(OAc)₂, 1-5 mol%) and a suitable phosphine ligand (e.g., triphenylphosphine, 2-10 mol%).

  • Reagent Addition: Add anhydrous solvent (e.g., DMF or acetonitrile), followed by 2-bromothiophene (1.0 eq), methyl acrylate (1.2-1.5 eq), and a base (e.g., triethylamine, 1.5-2.0 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed as monitored by TLC or GC-MS (typically 12-24 hours).

  • Work-up: Cool the reaction mixture, dilute with water, and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield this compound.[7]

Mandatory Visualization

Synthesis_Pathways cluster_SM Starting Materials cluster_Reactions Synthetic Routes 3_TPA 3-(thiophen-2-yl)propanoic acid 2_Halo 2-Halothiophene Heck Heck Reaction 2_Halo->Heck  + Methyl Acrylate,  Pd Catalyst, Base Thiophene Thiophene Michael Michael Addition Precursor Thiophene->Michael  + Strong Base Fischer Fischer Esterification Product Product Fischer->Product Heck->Product Michael->Product  + Methyl Acrylate Troubleshooting_Yield Check_Side_Reactions 2. Side Reactions? Sol_Conditions Modify Reaction Conditions (e.g., lower temp, slower addition) Check_Side_Reactions->Sol_Conditions Yes Sol_Purity Sol_Purity Check_Side_Reactions->Sol_Purity Yes Check_Workup 3. Work-up/Purification Loss? Sol_Purification Refine Purification Method (e.g., different chromatography) Check_Workup->Sol_Purification Yes Sol_Extraction Sol_Extraction Check_Workup->Sol_Extraction Yes Sol_Reagents Use Excess Reagent/ Remove Byproduct Sol_Catalyst Optimize Catalyst/Ligand/Base Start Start Start->Check_Side_Reactions Start->Check_Workup Check_Reaction Check_Reaction Check_Reaction->Sol_Reagents Yes Check_Reaction->Sol_Catalyst Yes Sol_Time_Temp Sol_Time_Temp Check_Reaction->Sol_Time_Temp Yes

References

Technical Support Center: Synthesis of Methyl 3-(thiophen-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of Methyl 3-(thiophen-2-yl)propanoate. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: There are three primary methods for the synthesis of this compound:

  • Fischer Esterification: This is a direct esterification of 3-(thiophen-2-yl)propanoic acid with methanol in the presence of an acid catalyst.

  • Heck Reaction: This palladium-catalyzed cross-coupling reaction involves the reaction of a 2-halothiophene (typically 2-bromothiophene or 2-iodothiophene) with methyl acrylate.

  • Michael Addition: This reaction involves the conjugate addition of a thiophene nucleophile to methyl acrylate.

Troubleshooting Guides

Below are troubleshooting guides for each of the main synthetic routes.

Route 1: Fischer Esterification of 3-(thiophen-2-yl)propanoic acid

This method is a classic and straightforward approach. However, its reversible nature can lead to challenges in achieving high yields.

dot

Fischer_Esterification cluster_reactants Reactants cluster_products Products Thiophen-2-yl-propanoic_acid 3-(Thiophen-2-yl)propanoic Acid Target_Ester This compound Thiophen-2-yl-propanoic_acid->Target_Ester + Methanol Methanol Methanol Methanol->Target_Ester Target_Ester->Thiophen-2-yl-propanoic_acid + Water (Hydrolysis) Water Water Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Thiophen-2-yl-propanoic_acid Catalyst->Target_Ester

Caption: Fischer esterification equilibrium.

Common Problems and Solutions

ProblemPotential CauseTroubleshooting Steps
Low Yield of Ester Incomplete reaction due to equilibrium. The Fischer esterification is a reversible reaction. The presence of water, a byproduct, can drive the reaction back to the starting materials.[1][2]1. Use Excess Methanol: Employ a large excess of methanol to shift the equilibrium towards the product side.[3] 2. Remove Water: Use a Dean-Stark apparatus to azeotropically remove water as it is formed. Alternatively, add a dehydrating agent like molecular sieves.[2]
Insufficient catalyst. Ensure an adequate amount of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used.[3]
Presence of Starting Material in Product Incomplete reaction or hydrolysis during workup. 1. Increase reaction time or temperature (with caution to avoid degradation). 2. During the aqueous workup, ensure the extraction solvent is added promptly and the layers are separated efficiently to minimize contact time with water.
Dark-colored Reaction Mixture Decomposition of starting material or product. Thiophene-containing compounds can be sensitive to strong acids and high temperatures.1. Use a milder acid catalyst. 2. Lower the reaction temperature and extend the reaction time if necessary. 3. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Route 2: Heck Reaction of 2-Halothiophene with Methyl Acrylate

The Heck reaction is a powerful tool for C-C bond formation but can be prone to side reactions if not properly optimized.[4]

dot

Heck_Reaction cluster_reactants Reactants cluster_products Products cluster_side_products Side Products Halothiophene 2-Halothiophene Target_Product This compound Halothiophene->Target_Product Homocoupling Bithiophene Halothiophene->Homocoupling Dimerization Regioisomer Regioisomeric Product Halothiophene->Regioisomer Methyl_Acrylate Methyl Acrylate Methyl_Acrylate->Target_Product Methyl_Acrylate->Regioisomer Catalyst Pd Catalyst + Ligand Catalyst->Target_Product Base Base (e.g., Et₃N) Base->Target_Product

Caption: Heck reaction and potential side products.

Common Problems and Solutions

ProblemPotential CauseTroubleshooting Steps
Low Yield of Product Inactive catalyst. Palladium catalysts can be sensitive to air and impurities.1. Use a fresh, high-quality palladium source and ligand.[4] 2. Ensure the reaction is carried out under an inert atmosphere.[4]
Inappropriate reaction conditions. 1. Optimize the reaction temperature; typically between 80-120 °C.[4] 2. Screen different bases (e.g., triethylamine, potassium carbonate) and solvents (e.g., DMF, acetonitrile).[4]
Formation of Homocoupling Byproduct (Bithiophene) Reaction conditions favoring dimerization of the halothiophene. 1. Adjust the catalyst-to-ligand ratio. 2. Lower the reaction temperature.
Formation of Regioisomers Non-selective addition to the double bond of methyl acrylate. Electron-deficient olefins like methyl acrylate typically undergo 2,1-insertion.[5]1. The choice of ligand can influence regioselectivity. Consider using bulky phosphine ligands.
Reaction Mixture Turns Black Decomposition of the palladium catalyst to palladium black. 1. Ensure stringent inert atmosphere conditions. 2. Avoid excessively high temperatures.

Route 3: Michael Addition of a Thiophene Nucleophile to Methyl Acrylate

This route offers an alternative for C-C bond formation. The choice of the thiophene nucleophile and catalyst is critical.

dot

Michael_Addition cluster_reactants Reactants cluster_products Products cluster_side_products Side Products Thiophene_Nucleophile Thiophene Nucleophile Target_Product This compound Thiophene_Nucleophile->Target_Product Methyl_Acrylate Methyl Acrylate Methyl_Acrylate->Target_Product Catalyst_Adduct Catalyst-Acrylate Adduct Methyl_Acrylate->Catalyst_Adduct Catalyst Catalyst (e.g., Phosphine) Catalyst->Target_Product Catalyst->Catalyst_Adduct

Caption: Michael addition and a potential side reaction.

Common Problems and Solutions

ProblemPotential CauseTroubleshooting Steps
Low Yield Poor nucleophilicity of the thiophene species. 1. If using thiophenol, ensure a suitable base is used to generate the more nucleophilic thiophenolate. 2. Consider using a more reactive thiophene derivative, such as a thiophene Grignard reagent or a 2-thienyllithium species.
Inefficient catalyst. 1. Screen different catalysts. Phosphines are often effective, but their concentration should be kept at catalytic levels to avoid side reactions.[6][7]
Formation of Catalyst-Acrylate Adduct The nucleophilic catalyst (e.g., phosphine) adds to the methyl acrylate. This is a known side reaction when using phosphine catalysts.[6][7]1. Use the minimum effective concentration of the phosphine catalyst. 2. Consider using a non-nucleophilic base as a catalyst if the thiophene nucleophile is sufficiently acidic.
Polymerization of Methyl Acrylate Presence of radical initiators or highly basic conditions. 1. Ensure the reaction is free from radical initiators (e.g., peroxides). 2. If using a strong base, add it slowly at a low temperature.

Quantitative Data Summary

Quantitative data for side product formation in the synthesis of this compound is not widely reported. The table below provides a general overview of expected yields and potential side products based on the reaction types.

Synthetic RouteMain Product YieldMajor Side ProductsTypical Yield of Side Products
Fischer Esterification Good to ExcellentUnreacted 3-(thiophen-2-yl)propanoic acidVariable, depends on equilibrium
Heck Reaction Good to ExcellentHomocoupling products, RegioisomersGenerally low with optimized conditions
Michael Addition Moderate to GoodCatalyst-acrylate adduct, Polymerized acrylateLow to moderate, catalyst dependent

Experimental Protocols

Key Experiment 1: Fischer Esterification of 3-(thiophen-2-yl)propanoic acid

Materials:

  • 3-(thiophen-2-yl)propanoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous sodium sulfate

  • Diethyl ether or Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 3-(thiophen-2-yl)propanoic acid in a large excess of methanol (e.g., 10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of carboxylic acid).

  • Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify by vacuum distillation or column chromatography.

Key Experiment 2: Heck Reaction of 2-Bromothiophene with Methyl Acrylate

Materials:

  • 2-Bromothiophene

  • Methyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Anhydrous DMF or acetonitrile

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (e.g., 2 mol%) and PPh₃ (e.g., 4 mol%).

  • Add the anhydrous solvent, followed by 2-bromothiophene, methyl acrylate (e.g., 1.2 equivalents), and triethylamine (e.g., 1.5 equivalents).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature. Dilute with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.[4]

References

"Methyl 3-(thiophen-2-yl)propanoate" stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of Methyl 3-(thiophen-2-yl)propanoate, along with troubleshooting for common issues encountered during its handling and use in research and development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored in a cool, dark, and dry place.[1][2] One supplier recommends storage at room temperature in a sealed, dry container, away from light, and suggests cold-chain transportation.[1] For structurally similar compounds, such as Methyl 3-oxo-3-(thiophen-2-yl)propanoate, refrigeration at 0-8 °C is recommended.[3] To minimize degradation, it is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen).

Q2: What is the expected shelf-life of this compound?

Q3: To what environmental factors is this compound sensitive?

This compound is potentially sensitive to:

  • Light: Thiophene-containing compounds can be susceptible to photodegradation.[4][5]

  • Air (Oxygen): The sulfur atom in the thiophene ring can be oxidized, leading to the formation of sulfoxides or sulfones.[4]

  • Elevated Temperatures: High temperatures can accelerate degradation reactions.

  • Humidity: Moisture can potentially lead to hydrolysis of the ester functional group.

Q4: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound have not been extensively documented, based on the chemistry of thiophene and esters, potential degradation routes include:

  • Oxidation of the Thiophene Ring: The sulfur atom can be oxidized to form a sulfoxide or sulfone.[4]

  • Hydrolysis of the Ester: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, particularly in the presence of acid or base and moisture.

  • Photodegradation: Exposure to light, especially UV radiation, may lead to complex degradation pathways.[4]

A logical diagram illustrating potential degradation pathways is provided below.

Potential Degradation Pathways A This compound B Oxidation A->B C Hydrolysis A->C D Photodegradation A->D E Thiophene S-oxide/S-sulfone derivatives B->E F 3-(Thiophen-2-yl)propanoic acid C->F G Various photoproducts D->G

Potential degradation routes for this compound.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in color (e.g., yellowing or darkening) of the compound. Oxidation or photodegradation.1. Store the compound in an amber vial under an inert atmosphere. 2. Minimize exposure to light and air during handling.
Appearance of new peaks in analytical data (e.g., HPLC, GC-MS, NMR). Formation of degradation products.1. Re-purify the compound if necessary. 2. Perform forced degradation studies to identify potential degradation products.
Decreased purity over time as determined by analytical methods. Inadequate storage conditions.1. Review and optimize storage conditions (see FAQ Q1). 2. Aliquot the compound into smaller, single-use vials to minimize repeated opening and exposure.
Inconsistent experimental results. Degradation of the compound in solution.1. Use freshly prepared solutions for experiments. 2. If solutions need to be stored, keep them at low temperatures and protected from light.

Stability and Storage Data Summary

The following table summarizes the recommended storage conditions and potential stability concerns for this compound based on available data for similar compounds and general chemical principles.

Parameter Recommendation/Information Reference
Storage Temperature Room Temperature or Refrigerated (0-8 °C)[1][3]
Atmosphere Inert gas (e.g., Argon, Nitrogen) recommended-
Light Store in the dark (amber vials)[1][2]
Moisture Store in a dry environment (desiccator)[1]
Container Tightly sealed glass container[1][2]
Potential Degradants Sulfoxides, carboxylic acid, photoproducts[4]

Experimental Protocols

Protocol for Forced Degradation Studies

Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods.[6][7] The following is a general protocol that can be adapted for this compound.

Objective: To identify potential degradation products and degradation pathways for this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC system with a UV detector

  • C18 HPLC column

  • pH meter

  • Photostability chamber

  • Oven

Experimental Workflow:

Forced Degradation Experimental Workflow cluster_0 Sample Preparation cluster_1 Stress Conditions A Prepare stock solution of this compound in Methanol B Acid Hydrolysis (0.1 M HCl) A->B C Base Hydrolysis (0.1 M NaOH) A->C D Oxidative Degradation (3% H2O2) A->D E Thermal Degradation (e.g., 60°C) A->E F Photodegradation (ICH Q1B) A->F G Incubate samples for a defined period (e.g., 24, 48, 72 hours) B->G C->G D->G E->G F->G H Neutralize acidic and basic samples G->H I Analyze all samples by a stability-indicating HPLC method H->I J Identify and quantify degradation products I->J K Elucidate degradation pathways J->K

Workflow for conducting forced degradation studies.

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M hydrochloric acid. Keep the solution at room temperature or elevated temperature (e.g., 60 °C) for a specified time.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M sodium hydroxide. Keep the solution at room temperature for a specified time.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide. Keep the solution at room temperature for a specified time.

  • Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 60 °C) in an oven for a specified time. Also, expose a solution of the compound to the same temperature.

  • Photostability Testing: Expose a solid sample and a solution of the compound to light as per ICH Q1B guidelines.

  • Sample Analysis: At appropriate time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples. Analyze all samples, including a control sample (unstressed), using a validated stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control. Identify and quantify the degradation products. The goal is to achieve 5-20% degradation of the active substance.[5]

Stability-Indicating HPLC Method Development

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.

Typical HPLC Parameters:

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer) is often effective for separating related substances.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by the UV spectrum of this compound.

  • Column Temperature: 25-30 °C

  • Injection Volume: 10-20 µL

Method development will involve optimizing the mobile phase composition and gradient to achieve adequate separation of the parent compound from all potential degradation products.[8] Validation of the method should be performed according to ICH guidelines.

References

Technical Support Center: Wittig Reaction for Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Wittig reaction involving thiophene derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when performing a Wittig reaction with thiophene aldehydes?

A1: A common challenge is the labile nature of many aldehydes, including thiophene-2-carboxaldehyde, which can be prone to oxidation, polymerization, or decomposition under certain conditions.[1][2] Additionally, the electron-rich nature of the thiophene ring can influence the reactivity of the carbonyl group. Purification to remove the triphenylphosphine oxide byproduct can also be problematic.[3]

Q2: How does the choice of ylide (stabilized vs. non-stabilized) affect the reaction outcome with thiophene derivatives?

A2: The stability of the phosphonium ylide is crucial for determining the stereochemistry of the resulting alkene.

  • Stabilized ylides , which contain an electron-withdrawing group (e.g., ester, ketone), are less reactive and generally lead to the thermodynamically favored (E)-alkene with high selectivity.[4][5][6][7] They are often stable enough to be handled in air and may react under milder conditions.[8][9]

  • Non-stabilized ylides , which have alkyl or hydrogen substituents, are much more reactive and typically yield the kinetically favored (Z)-alkene.[4][5][6][7] These ylides are sensitive to air and moisture and must be prepared and used under an inert atmosphere.[4][10]

  • Semi-stabilized ylides (e.g., with an aryl group) often provide poor selectivity, resulting in mixtures of (E) and (Z)-isomers.[1][6]

Q3: What is the driving force of the Wittig reaction?

A3: The primary driving force is the formation of the very stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct (Ph₃P=O).[6][7] This highly favorable thermodynamic event makes the cleavage of the oxaphosphetane intermediate irreversible and propels the reaction forward.[10]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: I am getting a very low yield or recovering only my starting thiophene aldehyde. What could be the problem?

A: Several factors could be contributing to a low yield. Use the following logical workflow to diagnose the issue.

Troubleshooting_Low_Yield Start Low Yield Detected Ylide_Check Check Ylide Formation & Stability Start->Ylide_Check Aldehyde_Check Check Aldehyde Integrity Start->Aldehyde_Check Condition_Check Check Reaction Conditions Start->Condition_Check Base_Issue Base Strength or Quality? Ylide_Check->Base_Issue Salt_Issue Phosphonium Salt Purity? Ylide_Check->Salt_Issue Ylide_Decomp Ylide Decomposition? Ylide_Check->Ylide_Decomp Aldehyde_Decomp Aldehyde Decomposition? Aldehyde_Check->Aldehyde_Decomp Steric_Hindrance Steric Hindrance? Aldehyde_Check->Steric_Hindrance Solvent_Issue Solvent Dry? Condition_Check->Solvent_Issue Temp_Issue Incorrect Temperature? Condition_Check->Temp_Issue Atmosphere_Issue Inert Atmosphere Maintained? Condition_Check->Atmosphere_Issue Sol_Base Use fresh, strong base (n-BuLi, NaH). Ensure correct stoichiometry. Base_Issue->Sol_Base Sol_Salt Recrystallize phosphonium salt. Salt_Issue->Sol_Salt Sol_Ylide_Decomp Generate ylide in situ and use immediately. Avoid prolonged stirring before adding aldehyde. Ylide_Decomp->Sol_Ylide_Decomp Sol_Aldehyde Use freshly distilled or purified aldehyde. Consider in situ formation from the alcohol. Aldehyde_Decomp->Sol_Aldehyde Sol_Steric Switch to HWE reaction for hindered ketones. Steric_Hindrance->Sol_Steric Sol_Solvent Use anhydrous solvent. Solvent_Issue->Sol_Solvent Sol_Temp Follow protocol temp closely. Low temp for non-stabilized ylides. Temp_Issue->Sol_Temp Sol_Atmosphere Ensure system is free of O2 and H2O, especially for non-stabilized ylides. Atmosphere_Issue->Sol_Atmosphere Stereoselectivity_Guide Goal Desired Alkene Z_Alkene (Z)-Alkene (cis) Goal->Z_Alkene E_Alkene (E)-Alkene (trans) Goal->E_Alkene Use_Non_Stabilized Use Non-Stabilized Ylide (e.g., R = alkyl) Z_Alkene->Use_Non_Stabilized Use_Stabilized Use Stabilized Ylide (e.g., R = CO2Et, CN) E_Alkene->Use_Stabilized Conditions_Z Kinetic Control - Li-free conditions - Low temperature Use_Non_Stabilized->Conditions_Z Schlosser For (E) from Non-Stabilized: Use Schlosser Modification (PhLi at low temp) Use_Non_Stabilized->Schlosser Alternative Conditions_E Thermodynamic Control - Reaction is reversible - Can run at RT or higher Use_Stabilized->Conditions_E Experimental_Workflow Start Start Setup Prepare Dry Glassware under Inert Atmosphere Start->Setup Add_Aldehyde Add Thiophene Aldehyde & Anhydrous Solvent Setup->Add_Aldehyde Add_Ylide Add Stabilized Ylide Add_Aldehyde->Add_Ylide React Heat & Stir (Monitor by TLC) Add_Ylide->React Workup Cool & Concentrate React->Workup Purify Precipitate TPPO & Column Chromatography Workup->Purify Product Final Product Purify->Product

References

Technical Support Center: Scaling Up the Synthesis of Methyl 3-(thiophen-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Methyl 3-(thiophen-2-yl)propanoate. The guidance focuses on the common challenges encountered when scaling up the synthesis from laboratory to pilot or production scale.

Overall Synthesis Workflow

The synthesis of this compound is typically achieved in a two-step process:

  • Step 1: Heck-Mizoroki Reaction: Palladium-catalyzed cross-coupling of 2-bromothiophene with methyl acrylate to form Methyl 3-(thiophen-2-yl)acrylate.

  • Step 2: Catalytic Hydrogenation: Selective hydrogenation of the carbon-carbon double bond of Methyl 3-(thiophen-2-yl)acrylate to yield the final product.

G cluster_0 Step 1: Heck-Mizoroki Reaction cluster_1 Step 2: Catalytic Hydrogenation 2-Bromothiophene 2-Bromothiophene Heck_Reaction Pd-catalyzed Heck Reaction 2-Bromothiophene->Heck_Reaction Methyl Acrylate Methyl Acrylate Methyl Acrylate->Heck_Reaction Acrylate_Intermediate Methyl 3-(thiophen-2-yl)acrylate Heck_Reaction->Acrylate_Intermediate Acrylate_Intermediate_ref Methyl 3-(thiophen-2-yl)acrylate Hydrogenation Catalytic Hydrogenation Final_Product This compound Hydrogenation->Final_Product Acrylate_Intermediate_ref->Hydrogenation

Caption: Overall synthesis workflow for this compound.

Step 1: Heck-Mizoroki Reaction - Troubleshooting Guide

The Heck-Mizoroki reaction is a powerful tool for C-C bond formation, but scaling it up can present challenges.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in the Heck reaction at a larger scale?

A1: Several factors can contribute to low yields during scale-up.[3] These include:

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and impurities. Inadequate inert atmosphere control can lead to the formation of inactive palladium black.[3]

  • Poor Reagent Quality: Impurities in 2-bromothiophene or methyl acrylate can poison the catalyst.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and may need re-optimization at a larger scale.[3]

  • Mass Transfer Limitations: In larger reactors, inefficient stirring can lead to poor mixing of reactants and catalyst, resulting in lower reaction rates.

Q2: I'm observing the formation of byproducts. What are they and how can I minimize them?

A2: Common byproducts in the Heck reaction include isomers of the desired product and products of side reactions.[3]

  • Isomerization of the double bond: This can be influenced by the reaction conditions.

  • Debromination of 2-bromothiophene: High temperatures and certain bases can promote this side reaction.

  • Dimerization of methyl acrylate: This is more likely at higher concentrations and temperatures.

To minimize byproducts, consider optimizing the reaction temperature, screening different bases, and adjusting reactant concentrations.[3]

Q3: How can I efficiently remove the palladium catalyst from my product on a large scale?

A3: Removing the palladium catalyst is crucial, especially for pharmaceutical applications. Common methods include:

  • Filtration: If the catalyst has precipitated as palladium black, it can be removed by filtration.

  • Adsorption: Using activated carbon or silica gel with specific functionalities can help adsorb the catalyst.

  • Extraction: Aqueous washes with reagents that can complex with palladium may be effective.

Troubleshooting Workflow for Low Yield in Heck Reaction

G Start Low Yield in Heck Reaction Check_Catalyst Check Catalyst Activity and Handling Start->Check_Catalyst Check_Reagents Verify Reagent Purity Check_Catalyst->Check_Reagents Catalyst OK Catalyst_Solution Use fresh catalyst, ensure inert atmosphere. Check_Catalyst->Catalyst_Solution Optimize_Conditions Re-optimize Reaction Conditions (T, Base, Solvent) Check_Reagents->Optimize_Conditions Reagents Pure Reagent_Solution Purify starting materials. Check_Reagents->Reagent_Solution Check_Mixing Evaluate Stirring and Mass Transfer Optimize_Conditions->Check_Mixing Conditions Optimized Conditions_Solution Screen bases and solvents, adjust temperature. Optimize_Conditions->Conditions_Solution Mixing_Solution Increase agitation, consider different reactor design. Check_Mixing->Mixing_Solution

Caption: Troubleshooting workflow for low yield in the Heck reaction.

Step 2: Catalytic Hydrogenation - Troubleshooting Guide

The selective hydrogenation of the α,β-unsaturated ester is the final step. Achieving high conversion and selectivity on a large scale requires careful control of reaction parameters.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges when scaling up the hydrogenation of Methyl 3-(thiophen-2-yl)acrylate?

A1: The main challenges include:

  • Heat Transfer: Hydrogenation is a highly exothermic reaction. Inadequate heat removal in a large reactor can lead to temperature spikes, which can cause side reactions or catalyst deactivation.

  • Mass Transfer of Hydrogen: Ensuring efficient contact between the hydrogen gas, the liquid phase (substrate and solvent), and the solid catalyst is crucial for achieving a good reaction rate.

  • Catalyst Deactivation: The catalyst can be poisoned by impurities or sinter at high temperatures.

  • Selectivity: Over-hydrogenation of the thiophene ring or reduction of the ester group can occur under harsh conditions.

Q2: How do I choose the right catalyst for this hydrogenation?

A2: While palladium on carbon is a common choice, other catalysts can offer advantages. For the hydrogenation of methyl acrylate to methyl propionate, catalysts like single-atom nickel catalysts and NiMoAl composite metal oxides have shown high activity and selectivity.[4][5] The choice will depend on factors like cost, activity, selectivity, and ease of separation.

Q3: My reaction is slow or stalls. What could be the issue?

A3: A slow or stalled reaction can be due to several factors:

  • Insufficient Hydrogen Pressure: The reaction rate is often dependent on the hydrogen pressure.

  • Poor Catalyst Activity: The catalyst may be deactivated or poisoned.

  • Mass Transfer Limitations: Inefficient mixing can limit the transport of hydrogen to the catalyst surface.

  • Low Temperature: While higher temperatures can lead to side reactions, a temperature that is too low will result in a slow reaction rate.

Data Presentation: Reaction Parameters
ParameterStep 1: Heck Reaction (Lab Scale)Step 2: Hydrogenation (Lab Scale)
Reactants 2-Bromothiophene, Methyl AcrylateMethyl 3-(thiophen-2-yl)acrylate, H₂
Catalyst Pd(OAc)₂ / P(o-tol)₃5% Pd/C or Ni-based catalyst
Base/Solvent Et₃N / Toluene or AcetonitrileNot applicable / Methanol or Ethanol
Temperature 80-140 °C[3]40-100 °C[5]
Pressure Atmospheric1-50 bar H₂
Typical Yield 70-90%>95%

Note: These are typical starting parameters and may require optimization for scale-up.

Experimental Protocols

Step 1: Synthesis of Methyl 3-(thiophen-2-yl)acrylate (Heck Reaction)

This protocol is adapted from procedures for the synthesis of the 3-yl isomer and should be optimized for the 2-yl isomer.[3]

  • To a dry, inerted reactor, add Palladium(II) acetate (0.01-0.05 mol%) and a suitable phosphine ligand (e.g., Tri(o-tolyl)phosphine, 0.02-0.1 mol%).

  • Add a suitable solvent such as acetonitrile or toluene.

  • Add 2-bromothiophene (1.0 equivalent) and methyl acrylate (1.1-1.5 equivalents).

  • Add a base, such as triethylamine (1.5-2.0 equivalents).

  • Heat the mixture to 80-120 °C and monitor the reaction by GC or HPLC.

  • Upon completion, cool the reaction mixture and filter off the catalyst.

  • The filtrate is then washed with water and brine. The organic layer is dried and the solvent is removed under reduced pressure.

  • The crude product is purified by distillation or crystallization.

Step 2: Synthesis of this compound (Hydrogenation)

This is a general procedure and conditions should be optimized for the specific substrate and catalyst.

  • In a suitable hydrogenation reactor, charge the Methyl 3-(thiophen-2-yl)acrylate (1.0 equivalent) and a suitable solvent (e.g., methanol, ethanol).

  • Add the hydrogenation catalyst (e.g., 5% Pd/C, 1-5 wt%).

  • Seal the reactor and purge with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-20 bar).

  • Heat the reaction to the desired temperature (e.g., 40-80 °C) with efficient stirring.

  • Monitor the reaction progress by GC or HPLC for the disappearance of the starting material.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

  • Filter the catalyst from the reaction mixture.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • The product can be further purified by vacuum distillation if necessary.

References

Technical Support Center: Synthesis of Methyl 3-(thiophen-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of Methyl 3-(thiophen-2-yl)propanoate, primarily via Fischer esterification of 3-(thiophen-2-yl)propanoic acid with methanol.

Troubleshooting Guide

Low product yield, the presence of unexpected spots on TLC, or abnormal analytical data can often be attributed to specific impurities. The following table outlines common problems, their potential causes, and recommended solutions.

ProblemPotential Cause (Impurity)Recommended Solution
Low Yield Incomplete reaction due to equilibrium.- Use a large excess of methanol (can be used as the solvent). - Remove water as it forms using a Dean-Stark trap or by adding a dehydrating agent like molecular sieves. - Increase the reaction time or temperature, monitoring for potential degradation.
Insufficient acid catalyst.- Ensure the appropriate catalytic amount of a strong acid (e.g., H₂SO₄, p-TsOH) is used.
Product Contamination (Visible on TLC/NMR) Unreacted 3-(thiophen-2-yl)propanoic acid.- After the reaction, perform an aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) to extract the acidic starting material.
Residual acid catalyst.- Neutralize the reaction mixture with a base during workup. - Wash the organic layer with brine.
Polymeric by-products.- Avoid excessively high temperatures or prolonged reaction times. - Use a milder acid catalyst if polymerization is suspected. - Purify the crude product using column chromatography.
Product Discoloration (Yellow to Brown) Thiophene ring degradation or polymerization.- Conduct the reaction under an inert atmosphere (e.g., Nitrogen, Argon) to prevent oxidation. - Minimize reaction time and temperature.
Difficulty in Purification Presence of multiple impurities with similar polarities.- Optimize the mobile phase for column chromatography to achieve better separation. - Consider alternative purification techniques such as distillation under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method is the Fischer esterification of 3-(thiophen-2-yl)propanoic acid with methanol using a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). This reaction is an equilibrium process where water is formed as a byproduct.[1][2][3][4]

Q2: My reaction seems to stall and I'm getting a low yield. What can I do?

A2: Fischer esterification is a reversible reaction.[1][3][5] To drive the equilibrium towards the product, you can use a large excess of one of the reactants, typically the less expensive one, which in this case is methanol. Often, methanol is used as the solvent for the reaction. Another effective strategy is to remove the water that is formed during the reaction. This can be accomplished by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves to the reaction mixture.

Q3: I see a persistent acidic impurity in my crude product. What is it and how do I remove it?

A3: The most likely acidic impurity is the unreacted starting material, 3-(thiophen-2-yl)propanoic acid. To remove it, you can perform a liquid-liquid extraction during the workup. After diluting the reaction mixture with an organic solvent (like ethyl acetate or diethyl ether), wash the organic layer with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer and can thus be separated from your ester product in the organic layer.

Q4: My product is a dark color, not the expected pale yellow. What could be the cause?

A4: Dark discoloration often points to the degradation or polymerization of the thiophene ring. While the thiophene ring is relatively stable to acid compared to other heterocycles like furan or pyrrole, prolonged exposure to strong acids and high temperatures can lead to the formation of colored polymeric impurities.[6][7] To mitigate this, try using milder reaction conditions (lower temperature, shorter reaction time) or a less harsh acid catalyst. Running the reaction under an inert atmosphere can also help prevent oxidative side reactions that may contribute to color formation.

Q5: How can I confirm the presence of these impurities in my sample?

A5: The most effective analytical techniques for identifying and quantifying impurities in your product are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • GC-MS is excellent for separating volatile compounds and providing their mass spectra, which can help in identifying unreacted starting materials and other small molecule by-products.[8][9][10]

  • ¹H and ¹³C NMR can provide structural information about the impurities. For instance, the presence of a broad singlet corresponding to a carboxylic acid proton would indicate unreacted 3-(thiophen-2-yl)propanoic acid. Polymeric impurities might show up as broad, unresolved signals in the baseline.

Experimental Protocols

General Protocol for Fischer Esterification of 3-(thiophen-2-yl)propanoic acid
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(thiophen-2-yl)propanoic acid (1.0 eq) in an excess of methanol (e.g., 10-20 eq, can be used as the solvent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred solution.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, remove the excess methanol under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).

  • Extraction: Transfer the solution to a separatory funnel and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel or by vacuum distillation if necessary.

Protocol for Impurity Analysis by GC-MS
  • Sample Preparation: Prepare a dilute solution of your product (e.g., 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • GC-MS Conditions:

    • Column: A standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 60 °C for 2 minutes, then ramp up to 280 °C at a rate of 10 °C/min, and hold for 5-10 minutes.

    • MS Detector: Use Electron Ionization (EI) at 70 eV and scan a mass range of m/z 40-400.

  • Data Analysis: Identify the peaks in the chromatogram. The peak for this compound should be the major one. Compare the mass spectra of other peaks with library data to identify impurities like unreacted starting material.

Visualization

Troubleshooting Workflow for Impurity Identification

The following flowchart illustrates a logical workflow for identifying and addressing common impurities during the synthesis of this compound.

G start Start Synthesis reaction_complete Reaction Monitoring (TLC/GC) start->reaction_complete workup Aqueous Workup reaction_complete->workup crude_product Crude Product Analysis (NMR/GC-MS) workup->crude_product troubleshoot Identify Impurities crude_product->troubleshoot pure_product Pure Product troubleshoot->pure_product No Impurities Detected unreacted_sm Unreacted Starting Material? troubleshoot->unreacted_sm Check NMR/GC-MS polymer Polymeric Impurities? troubleshoot->polymer Check NMR Baseline other_byproducts Other By-products? troubleshoot->other_byproducts Check GC-MS unreacted_sm->polymer No optimize_workup Optimize Workup (Base Wash) unreacted_sm->optimize_workup Yes polymer->other_byproducts No optimize_reaction Optimize Reaction Conditions (Time, Temp, Catalyst) polymer->optimize_reaction Yes other_byproducts->pure_product No purification Column Chromatography / Distillation other_byproducts->purification Yes optimize_workup->workup optimize_reaction->start purification->pure_product

Caption: Troubleshooting workflow for impurity identification and resolution.

References

Technical Support Center: Reaction Monitoring of Methyl 3-(thiophen-2-yl)propanoate Synthesis by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for monitoring the synthesis of Methyl 3-(thiophen-2-yl)propanoate via Thin-Layer Chromatography (TLC). This resource is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a typical solvent system for monitoring the esterification of 3-(thiophen-2-yl)propanoic acid?

A1: A common mobile phase for separating the carboxylic acid starting material from its less polar ester product is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate. A good starting ratio to test is 4:1 or 3:1 hexanes:ethyl acetate. The optimal ratio should be determined experimentally to achieve good separation between the spots.

Q2: How can I visualize the spots of 3-(thiophen-2-yl)propanoic acid and this compound on the TLC plate?

A2: Due to the presence of the thiophene ring, both the starting material and the product are UV-active. Therefore, the primary, non-destructive method for visualization is using a UV lamp at 254 nm.[1][2][3] The spots will appear as dark areas on a fluorescent green background. For further confirmation, especially to differentiate the acidic starting material, a potassium permanganate (KMnO₄) stain can be used, which will visualize any oxidizable compound as a yellow-brown spot on a purple background.[4][5] Additionally, a bromocresol green stain can specifically visualize the carboxylic acid, which will appear as a yellow spot on a blue background.[6]

Q3: What are the expected Rf values for the starting material and the product?

A3: The Rf (retention factor) value is dependent on the specific solvent system used. However, you can expect the following trend:

  • 3-(thiophen-2-yl)propanoic acid (Starting Material): This is a polar compound and will have a lower Rf value, meaning it will travel a shorter distance up the TLC plate.

  • This compound (Product): As an ester, this is less polar than the corresponding carboxylic acid and will have a higher Rf value, traveling further up the plate.

The goal is to adjust the solvent system so that the Rf of the product is around 0.4-0.6, which should provide a clear separation from the starting material spot.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Spots are streaking - Sample is too concentrated.- The compound is highly acidic or basic.- Dilute the sample before spotting it on the TLC plate.- Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase.
Spots are not moving from the baseline (low Rf) - The mobile phase is not polar enough.- Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increase the amount of ethyl acetate in a hexanes/ethyl acetate mixture).
Spots are running with the solvent front (high Rf) - The mobile phase is too polar.- Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (e.g., increase the amount of hexanes).
No spots are visible under UV light - The compounds are not UV-active.- The sample concentration is too low.- While thiophene derivatives are typically UV-active, if no spots are seen, try a chemical stain like potassium permanganate.- Concentrate the sample or spot the TLC plate multiple times in the same location, allowing the solvent to dry between applications.
Faint or indistinct spots - The sample is too dilute.- Incomplete staining.- Re-run the TLC with a more concentrated sample.- Ensure the staining solution is fresh and that the plate is fully immersed or sprayed evenly. Gentle heating may be required to develop the spots with some stains.
Overlapping spots of starting material and product - The solvent system does not provide adequate separation.- Systematically vary the ratio of your hexanes:ethyl acetate mobile phase. Try adding a small amount of a third solvent with a different polarity, such as dichloromethane, to improve separation.

Experimental Protocols

Synthesis of this compound (Fischer Esterification)

This protocol is a general guideline for a Fischer esterification reaction.

Materials:

  • 3-(thiophen-2-yl)propanoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 3-(thiophen-2-yl)propanoic acid in an excess of anhydrous methanol (e.g., 20-30 molar equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to reflux. The reaction progress should be monitored by TLC.[7][8][9][10][11]

  • Once the reaction is complete (indicated by the disappearance or minimal presence of the starting material spot on the TLC), allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in an organic solvent (e.g., diethyl ether) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

TLC Monitoring Protocol

Materials:

  • Silica gel TLC plates (with fluorescent indicator F₂₅₄)

  • Developing chamber (e.g., a beaker with a watch glass)

  • Capillary tubes for spotting

  • Mobile phase (e.g., hexanes:ethyl acetate, 4:1)

  • UV lamp (254 nm)

  • Potassium permanganate stain (optional)

  • Bromocresol green stain (optional)

Procedure:

  • Prepare the developing chamber by adding the mobile phase to a depth of about 0.5 cm and placing a piece of filter paper to saturate the atmosphere. Cover the chamber.

  • Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.

  • On the baseline, spot a small amount of the starting material (3-(thiophen-2-yl)propanoic acid) as a reference.

  • In a separate lane, spot a small aliquot of the reaction mixture.

  • Carefully place the TLC plate in the developing chamber, ensuring the baseline is above the solvent level. Cover the chamber.

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate and immediately mark the solvent front with a pencil.

  • Allow the plate to dry completely.

  • Visualize the spots under a UV lamp and circle them with a pencil.

  • If desired, further visualize with a chemical stain.

Data Presentation

Compound Structure Expected Rf in Hexanes:Ethyl Acetate (4:1) Visualization Methods
3-(thiophen-2-yl)propanoic acidCC(C1=CC=CS1)C(=O)OLow Rf (e.g., 0.1 - 0.2)UV (254 nm), Potassium Permanganate, Bromocresol Green
This compoundCOC(=O)CC(C1=CC=CS1)Higher Rf (e.g., 0.4 - 0.6)UV (254 nm), Potassium Permanganate

Note: The provided Rf values are estimates and will vary depending on the exact experimental conditions.

Visualization of Experimental and Logical Workflows

TLC_Troubleshooting_Workflow start Run TLC visualize Visualize under UV (254 nm) start->visualize spots_visible Are spots well-defined and separated? visualize->spots_visible streaking Are spots streaking? spots_visible->streaking No end_good Reaction monitoring successful spots_visible->end_good Yes rf_issue Is Rf value optimal (0.4-0.6 for product)? streaking->rf_issue No dilute Dilute sample and re-run streaking->dilute Yes no_spots No spots visible? rf_issue->no_spots No spots increase_polarity Increase mobile phase polarity rf_issue->increase_polarity Too low decrease_polarity Decrease mobile phase polarity rf_issue->decrease_polarity Too high use_stain Use a chemical stain (e.g., KMnO4) no_spots->use_stain Yes concentrate_spot Concentrate sample or multi-spot no_spots->concentrate_spot Faint spots dilute->start add_modifier Add acid/base modifier to mobile phase increase_polarity->start decrease_polarity->start use_stain->end_good concentrate_spot->start end_bad Problem persists, consult further

Caption: Troubleshooting workflow for common TLC issues.

Reaction_Monitoring_Workflow start_reaction Start Esterification Reaction take_aliquot Take reaction aliquot at time 't' start_reaction->take_aliquot spot_tlc Spot on TLC plate (SM, Co-spot, Rxn Mixture) take_aliquot->spot_tlc develop_tlc Develop TLC in appropriate solvent system spot_tlc->develop_tlc visualize_tlc Visualize (UV, Stain) develop_tlc->visualize_tlc analyze_tlc Analyze TLC Plate visualize_tlc->analyze_tlc continue_reaction Continue Reaction analyze_tlc->continue_reaction Starting material remains workup Reaction complete, proceed to workup analyze_tlc->workup Starting material consumed continue_reaction->take_aliquot

Caption: Workflow for monitoring the reaction progress using TLC.

References

Technical Support Center: Synthesis of Methyl 3-(thiophen-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of Methyl 3-(thiophen-2-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the successful synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main synthetic routes for this compound are:

  • Fischer Esterification: This is a classic and widely used method involving the acid-catalyzed reaction of 3-(thiophen-2-yl)propanoic acid with methanol.[1][2] It is an equilibrium-driven reaction.

  • Palladium-Catalyzed Hydroesterification: This method involves the reaction of 2-vinylthiophene with carbon monoxide and methanol in the presence of a palladium catalyst. This can be a more direct route if 2-vinylthiophene is readily available.

Q2: Which catalyst is best for the Fischer Esterification of 3-(thiophen-2-yl)propanoic acid?

A2: Common and effective catalysts for Fischer esterification are strong protic acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[2] Lewis acids can also be employed.[3] The choice of catalyst can depend on the scale of the reaction, desired reaction times, and sensitivity of the starting material to strong acids.

Q3: How can I increase the yield of my Fischer Esterification reaction?

A3: Since Fischer esterification is a reversible reaction, the equilibrium needs to be shifted towards the product side.[1] This can be achieved by:

  • Using an excess of one reactant: Typically, methanol is used in large excess as it can also serve as the solvent.[2]

  • Removing water: As water is a byproduct, its removal will drive the reaction forward according to Le Chatelier's principle. This can be done using a Dean-Stark apparatus or by adding a dehydrating agent.[1]

Q4: What are potential side reactions in the synthesis of this compound?

A4: In the Fischer esterification, potential side reactions may include:

  • Dehydration of the alcohol: Although less common with methanol, at high temperatures, ether formation can occur.

  • Ring-opening or polymerization of the thiophene ring: This is a possibility under very harsh acidic conditions, although the thiophene ring is generally stable under standard Fischer esterification conditions.

  • Sulfonation of the thiophene ring: If using a large excess of sulfuric acid at elevated temperatures, sulfonation of the electron-rich thiophene ring can be a competing reaction.

In the hydroesterification route, side reactions can include isomerization of the double bond in 2-vinylthiophene and the formation of other carbonylated products.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Equilibrium not shifted towards product: The reaction has reached equilibrium with significant starting material remaining.[1] 2. Inactive catalyst: The acid catalyst may be old or hydrated. 3. Insufficient reaction time or temperature: The reaction may not have gone to completion.1. Use a large excess of methanol (can be used as the solvent). Remove water as it is formed using a Dean-Stark apparatus or molecular sieves. 2. Use a fresh, anhydrous acid catalyst. 3. Increase the reaction time and/or temperature, monitoring the reaction progress by TLC or GC.
Presence of Unreacted Carboxylic Acid 1. Incomplete reaction: As mentioned above. 2. Hydrolysis during workup: The ester product can hydrolyze back to the carboxylic acid if exposed to aqueous acidic conditions for an extended period.1. See solutions for "Low or No Product Yield". 2. Perform the aqueous workup efficiently. Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) to remove the acid catalyst and any unreacted carboxylic acid.[4][5]
Formation of Dark-Colored Byproducts 1. Decomposition of starting material or product: The thiophene moiety can be sensitive to high temperatures and very strong acidic conditions. 2. Side reactions: Such as sulfonation if using excess sulfuric acid.1. Use a milder catalyst (e.g., p-TsOH instead of H₂SO₄) or lower the reaction temperature and extend the reaction time. 2. Use a catalytic amount of sulfuric acid. If dark coloration persists, consider purification by column chromatography.
Difficulty in Product Isolation/Purification 1. Emulsion formation during extraction: This can make phase separation difficult. 2. Co-distillation with solvent: The boiling point of the product may be close to that of the solvent used for extraction. 3. Presence of non-volatile impurities: These may not be removed by simple distillation.1. Add brine (saturated NaCl solution) to help break the emulsion. 2. Carefully remove the extraction solvent under reduced pressure before distillation of the product. 3. Purify the crude product by flash column chromatography on silica gel.[6]

Catalyst Selection Summary

Catalyst Typical Conditions Advantages Disadvantages
Sulfuric Acid (H₂SO₄) Catalytic amount, reflux in methanolInexpensive, readily available, highly effective.[2]Can cause charring/decomposition with sensitive substrates, potential for sulfonation side reactions.[7]
p-Toluenesulfonic Acid (p-TsOH) Catalytic amount, reflux in methanol or toluene (with Dean-Stark)Solid, easier to handle than H₂SO₄, generally milder.[8]More expensive than sulfuric acid.
Lewis Acids (e.g., BF₃·OEt₂) Catalytic amount, reflux in methanolCan be effective for sterically hindered substrates.[8]Moisture sensitive, can be more expensive.
Palladium Catalysts (for Hydroesterification) Pd(OAc)₂, phosphine ligands, CO pressureHigh atom economy, can be highly regioselective.Requires specialized equipment (for handling CO gas), catalyst can be expensive and air-sensitive.

Experimental Protocols

Method 1: Fischer Esterification using Sulfuric Acid

This protocol is a general procedure for Fischer esterification and should be optimized for the specific substrate.

Materials:

  • 3-(Thiophen-2-yl)propanoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether or Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(thiophen-2-yl)propanoic acid in a large excess of methanol (e.g., 10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) to the solution.

  • Heat the mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether or ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.[4][5]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation.

Method 2: Palladium-Catalyzed Hydroesterification of 2-Vinylthiophene

This is a representative protocol for the hydroesterification of a vinyl arene and requires adaptation and optimization for 2-vinylthiophene.

Materials:

  • 2-Vinylthiophene

  • Methanol

  • Carbon Monoxide (CO)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Diphosphine ligand (e.g., Xantphos)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • In a high-pressure reactor, charge palladium(II) acetate and the diphosphine ligand under an inert atmosphere.

  • Add the anhydrous, degassed solvent, followed by methanol and 2-vinylthiophene.

  • Seal the reactor and purge with carbon monoxide several times.

  • Pressurize the reactor with carbon monoxide to the desired pressure (e.g., 10-40 bar).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required reaction time.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the CO gas in a fume hood.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate this compound.

Visualizing the Workflow

Fischer Esterification Workflow

FischerEsterification cluster_reactants Reactants cluster_process Process cluster_workup Workup cluster_purification Purification Acid 3-(Thiophen-2-yl)propanoic Acid Reflux Reflux (2-6 h) Acid->Reflux Methanol Methanol (Excess) Methanol->Reflux Catalyst H₂SO₄ or p-TsOH Catalyst->Reflux Evaporation Evaporate Excess Methanol Reflux->Evaporation Extraction Extraction with Ether/EtOAc Evaporation->Extraction Wash Wash (H₂O, NaHCO₃, Brine) Extraction->Wash Dry Dry (Na₂SO₄ or MgSO₄) Wash->Dry Distillation Vacuum Distillation Dry->Distillation Product This compound Distillation->Product

Caption: Workflow for Fischer Esterification.

Troubleshooting Logic

Troubleshooting Start Low Yield? Check_Eq Is Equilibrium Shifted? Start->Check_Eq Yes Check_Cat Is Catalyst Active? Check_Eq->Check_Cat Yes Sol_Eq Use Excess Methanol / Remove H₂O Check_Eq->Sol_Eq No Check_Cond Are Conditions Optimal? Check_Cat->Check_Cond Yes Sol_Cat Use Fresh Catalyst Check_Cat->Sol_Cat No Sol_Cond Increase Time / Temperature Check_Cond->Sol_Cond No

References

Validation & Comparative

Navigating the Spectroscopic Landscape: A Comparative Analysis of Thiophene and Furan Propanoates

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of structurally related thiophene and furan propanoates is presented, offering valuable insights for researchers in drug discovery and organic synthesis. This guide provides a comprehensive analysis of their ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, supported by experimental protocols and structural diagrams.

In the field of medicinal chemistry and materials science, the subtle substitution of one heteroaromatic ring for another can significantly impact a molecule's biological activity and physical properties. Understanding the nuanced differences in the spectroscopic signatures of these analogues is paramount for unambiguous characterization and quality control. This guide focuses on a comparative NMR analysis of two key heterocyclic compounds: ethyl 3-(thiophen-2-yl)propanoate and methyl 3-(furan-2-yl)propanoate. While the initial aim was to include methyl 3-(thiophen-2-yl)propanoate, a comprehensive search of available spectral databases did not yield a complete experimental dataset for this specific compound.

Comparative ¹H and ¹³C NMR Data

The ¹H and ¹³C NMR spectra of ethyl 3-(thiophen-2-yl)propanoate and methyl 3-(furan-2-yl)propanoate reveal distinct chemical shifts and coupling patterns that are characteristic of the electronic environments within the thiophene and furan rings, respectively. The data, typically acquired in deuterated chloroform (CDCl₃), is summarized in the tables below.

Table 1: ¹H NMR Spectral Data

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Ethyl 3-(thiophen-2-yl)propanoateH5'~7.15dd5.1, 1.21H
H3'~6.92dd3.5, 1.21H
H4'~6.89dd5.1, 3.51H
-OCH₂CH₃4.15q7.12H
-CH₂- (alpha to C=O)2.85t7.52H
-CH₂- (alpha to ring)3.20t7.52H
-OCH₂CH₃1.25t7.13H
Methyl 3-(furan-2-yl)propanoateH5'~7.30d1.81H
H3'~6.28d3.21H
H4'~6.08dd3.2, 1.81H
-OCH₃3.68s-3H
-CH₂- (alpha to C=O)2.80t7.42H
-CH₂- (alpha to ring)3.10t7.42H

Note: The chemical shifts and coupling constants are approximate values and may vary slightly depending on the experimental conditions.

Table 2: ¹³C NMR Spectral Data

CompoundCarbon AssignmentChemical Shift (δ, ppm)
Ethyl 3-(thiophen-2-yl)propanoateC=O~172.5
C2'~142.0
C5'~126.8
C3'~124.5
C4'~123.2
-OCH₂CH₃~60.5
-CH₂- (alpha to C=O)~35.0
-CH₂- (alpha to ring)~28.0
-OCH₂CH₃~14.2
Methyl 3-(furan-2-yl)propanoateC=O~173.0
C2'~155.0
C5'~141.0
C3'~110.2
C4'~105.5
-OCH₃~51.5
-CH₂- (alpha to C=O)~34.5
-CH₂- (alpha to ring)~24.0

Experimental Protocols

The following provides a general methodology for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like the ones discussed.

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample or dispense 5-10 µL of the liquid sample into a clean, dry vial.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution into a standard 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Spectrometer: A 400 MHz or 500 MHz NMR spectrometer is typically used.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is employed.

  • Number of Scans: 16 to 64 scans are generally sufficient.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

  • Spectral Width: A spectral width of approximately 12-15 ppm is set.

  • Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy:

  • Spectrometer: The same spectrometer as for ¹H NMR is used.

  • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum.

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended for quantitative analysis.

  • Spectral Width: A wider spectral width of approximately 200-220 ppm is necessary.

  • Referencing: The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Structural Representation and NMR Workflow

To aid in the interpretation of the NMR data, the chemical structures of the compared compounds with atom numbering are provided below.

Caption: Chemical structures of Ethyl 3-(thiophen-2-yl)propanoate and Methyl 3-(furan-2-yl)propanoate.

The general workflow for NMR analysis, from sample preparation to final data interpretation, is a systematic process crucial for obtaining reliable results.

NMR_Workflow A Sample Preparation B NMR Spectrometer Setup A->B C Data Acquisition (FID) B->C D Fourier Transform C->D E Phase and Baseline Correction D->E F Spectral Referencing E->F G Peak Picking and Integration F->G H Structure Elucidation / Comparison G->H

Caption: A generalized workflow for Nuclear Magnetic Resonance (NMR) analysis.

This guide provides a foundational comparison of the ¹H and ¹³C NMR spectra for ethyl 3-(thiophen-2-yl)propanoate and methyl 3-(furan-2-yl)propanoate. The distinct spectral features arising from the different heteroatoms offer a clear method for their differentiation. Researchers can utilize this information for the confident identification and characterization of these and similar heterocyclic compounds in their ongoing work.

Unveiling the Molecular Blueprint: A Guide to Mass Spectrum Analysis of Methyl 3-(thiophen-2-yl)propanoate for Structural Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confident structural elucidation of novel compounds is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing a molecular fingerprint through fragmentation analysis. This guide offers a comparative framework for confirming the structure of "Methyl 3-(thiophen-2-yl)propanoate" by examining its predicted mass spectrum fragmentation patterns against known behaviors of analogous compounds.

While a publicly available, experimentally derived mass spectrum for this compound is not readily accessible, a reliable fragmentation pattern can be predicted. This prediction is based on the well-documented mass spectrometric behavior of methyl esters and thiophene-containing molecules. This guide will detail the anticipated fragmentation pathways and provide a comprehensive protocol for experimental verification.

Predicted Mass Spectrum Fragmentation Profile

The mass spectrum of this compound, likely acquired via Electron Ionization (EI), is expected to exhibit a distinct molecular ion peak and a series of characteristic fragment ions. The fragmentation process is initiated by the ionization of the molecule, followed by cleavage at its most labile bonds.

The structure of this compound is: c1(ccc(s1)CC(=O)OC)C

The molecular weight of this compound is 170.23 g/mol . Therefore, the molecular ion peak ([M]•+) is expected at an m/z of 170.

Key fragmentation pathways for methyl esters include alpha-cleavage and McLafferty rearrangement. For this specific molecule, we can anticipate the following significant fragments:

  • Loss of the methoxy group (-OCH3): Cleavage of the C-O bond adjacent to the carbonyl group would result in the loss of a methoxy radical (•OCH3), leading to the formation of an acylium ion at m/z 139 . This is often a prominent peak in the spectra of methyl esters.

  • McLafferty Rearrangement: While a classical McLafferty rearrangement is not possible due to the lack of a gamma-hydrogen on the alkyl chain, a related rearrangement involving the thiophene ring could occur, though it is less probable. A more significant fragmentation is the cleavage of the bond between the alpha and beta carbons relative to the thiophene ring.

  • Thiophene Ring Fragmentation: The thiophenylmethyl cation is a stable fragment. Cleavage of the bond between the ethyl chain and the thiophene ring would result in a fragment at m/z 97 , corresponding to the C5H5S+ ion. This is a very common and stable fragment for 2-substituted thiophenes.

  • Other Significant Fragments:

    • m/z 74: This fragment is highly characteristic of methyl esters of straight-chain carboxylic acids and results from a rearrangement process. Its presence would strongly support the methyl propanoate moiety.

    • m/z 59: Corresponding to the methoxycarbonyl fragment [COOCH3]+.

    • m/z 45: This could arise from the further fragmentation of the ester group.

Comparative Data of Predicted Key Fragments

m/z Value Proposed Fragment Ion Structure Significance
170[C8H10O2S]•+Molecular Ion
139[C7H7OS]+Loss of •OCH3 (methoxy group)
97[C5H5S]+Thiophenylmethyl cation
74[C3H6O2]•+Characteristic fragment of methyl esters
59[CH3OCO]+Methoxycarbonyl cation

Experimental Protocol for Mass Spectrum Acquisition

To experimentally verify the structure of this compound, a standard Gas Chromatography-Mass Spectrometry (GC-MS) analysis with Electron Ionization (EI) is recommended.

1. Sample Preparation:

  • Dissolve approximately 1 mg of this compound in 1 mL of a volatile, high-purity solvent such as dichloromethane or ethyl acetate.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Column: A standard non-polar or moderately polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 40 to 400.

  • Solvent Delay: A solvent delay of 3-4 minutes is recommended to prevent the solvent peak from saturating the detector.

4. Data Analysis:

  • The resulting total ion chromatogram (TIC) should show a single, sharp peak corresponding to this compound.

  • The mass spectrum of this peak should be extracted and compared with the predicted fragmentation pattern detailed above. The presence of the molecular ion peak at m/z 170 and the key fragment ions at m/z 139, 97, and 74 would provide strong evidence for the assigned structure.

Workflow for Structure Confirmation

G cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Interpretation Sample This compound Dissolution Dissolve in Volatile Solvent Sample->Dissolution Injection Inject into GC-MS Dissolution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Analysis (m/z) Ionization->Detection Spectrum Obtain Mass Spectrum Detection->Spectrum Fragmentation Analyze Fragmentation Pattern Spectrum->Fragmentation Comparison Compare with Predicted Fragments Fragmentation->Comparison Confirmation Structure Confirmation Comparison->Confirmation

Caption: Workflow for the structural confirmation of this compound via GC-MS.

By following this guide, researchers can systematically approach the structural confirmation of this compound. The combination of a predicted fragmentation pattern, a detailed experimental protocol, and a clear analytical workflow provides a robust framework for confident molecular identification.

Comparative Analysis of the Biological Activity of Methyl 3-(thiophen-2-yl)propanoate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of Methyl 3-(thiophen-2-yl)propanoate and its structural analogs. While comprehensive biological data for this compound itself is limited in publicly available literature, this document synthesizes findings from studies on closely related thiophene derivatives to elucidate potential structure-activity relationships. The primary focus is on the anticancer and antimicrobial properties of these compounds, supported by available experimental data.

Introduction

Thiophene-containing compounds are a significant class of heterocyclic molecules that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities. These activities include anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The thiophene ring acts as a versatile scaffold, and modifications to its structure, as well as the side chains, can significantly influence the biological efficacy of the resulting compounds. This guide specifically examines derivatives of 3-(thiophen-2-yl)propanoic acid, with a focus on how variations in the ester group and substitutions on the thiophene ring impact their biological activity.

Data Presentation: A Comparative Look at Biological Activity

To facilitate a clear comparison, the following tables summarize the available quantitative data for analogs of this compound.

Table 1: Anticancer Activity of Thiophene Analogs

The cytotoxic effects of various thiophene derivatives have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these studies.

CompoundCancer Cell LineIC50 (µM)Reference
N-[5-[N-(2-Amino-5-chloro-3,4-dihydro-4-oxoquinazolin-6-yl)methylamino]-2-thenoyl]-L-glutamic acidCCRF-CEM (Human leukemic lymphoblasts)1.8 ± 0.1[1]
N-[5-[N-(5-Chloro-3,4-dihydro-2-methyl-4-oxoquinazolin-6-yl)methylamino]-2-thenoyl]-L-glutamic acidCCRF-CEM (Human leukemic lymphoblasts)2.1 ± 0.8[1]
N-(4-chlorophenyl)-5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxamideHepG2 (Hepatocellular carcinoma) & MCF-7 (Breast adenocarcinoma)Moderate activity (qualitative)[2]

Note: Direct IC50 values for this compound were not available in the reviewed literature.

Table 2: Antimicrobial Activity of Thiophene Analogs

The antimicrobial potential of thiophene derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference
3-Aryl-3-(furan-2-yl)propanoic acid derivativesCandida albicans64[3][4]
3-Aryl-3-(furan-2-yl)propanoic acid derivativesStaphylococcus aureus128[3][4]
Cyclohexanol-substituted 3-chlorobenzo[b]thiopheneGram-positive bacteria and yeast16[5][6]
Cyclohexanol-substituted 3-bromobenzo[b]thiopheneGram-positive bacteria and yeast16[5][6]

Note: Direct MIC values for this compound were not available in the reviewed literature.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are outlines of the key experimental protocols used to assess the biological activities of the thiophene analogs discussed.

Anticancer Activity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

1. Cell Culture:

  • Human cancer cell lines (e.g., CCRF-CEM, HepG2, MCF-7) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Compound Treatment:

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

3. MTT Addition and Incubation:

  • After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL).

  • The plates are incubated for another 2-4 hours to allow for the formation of formazan crystals by viable cells.

4. Formazan Solubilization and Absorbance Measurement:

  • The formazan crystals are solubilized using a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

5. IC50 Determination:

  • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve generated from the absorbance data.

Antimicrobial Activity Assessment: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

1. Preparation of Inoculum:

  • A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Candida albicans) is prepared in a suitable broth medium. The turbidity is typically adjusted to a 0.5 McFarland standard.

2. Serial Dilution of Compounds:

  • The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

3. Inoculation and Incubation:

  • Each well is inoculated with the standardized microbial suspension.

  • The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing Experimental and Logical Workflows

To better illustrate the processes involved in evaluating the biological activity of these compounds, the following diagrams are provided.

experimental_workflow_anticancer cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture cell_seeding Cell Seeding cell_culture->cell_seeding compound_prep Compound Preparation & Dilution treatment Compound Treatment compound_prep->treatment cell_seeding->treatment mtt_addition MTT Addition treatment->mtt_addition incubation Incubation mtt_addition->incubation solubilization Formazan Solubilization incubation->solubilization readout Absorbance Reading solubilization->readout ic50_calc IC50 Calculation readout->ic50_calc experimental_workflow_antimicrobial cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis inoculum_prep Inoculum Preparation inoculation Inoculation of Plates inoculum_prep->inoculation compound_dilution Compound Serial Dilution compound_dilution->inoculation incubation Incubation inoculation->incubation mic_determination Visual Inspection for Growth (MIC) incubation->mic_determination

References

A Comparative Guide to the Reactivity of Methyl 3-(thiophen-2-yl)propanoate and Ethyl 3-(thiophen-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of Methyl 3-(thiophen-2-yl)propanoate and Ethyl 3-(thiophen-2-yl)propanoate. These two esters are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules where the thiophene moiety is a key structural feature. While direct comparative experimental data on the reactivity of these specific compounds is limited in publicly available literature, this document outlines their expected relative reactivity based on established principles of organic chemistry. The guide also provides detailed, adaptable experimental protocols for common transformations of these esters.

Introduction to the Compounds

This compound and Ethyl 3-(thiophen-2-yl)propanoate are esters of 3-(thiophen-2-yl)propanoic acid. Their core structure, featuring a thiophene ring linked to a propanoate chain, makes them useful building blocks. The primary difference between the two lies in the alcohol-derived portion of the ester group: a methyl group in the former and an ethyl group in the latter. This subtle structural variation is the basis for the differences in their chemical reactivity.

Physical Properties

PropertyThis compoundEthyl 3-(thiophen-2-yl)propanoate
CAS Number 16862-05-864107-46-6
Molecular Formula C₈H₁₀O₂SC₉H₁₂O₂S
Molecular Weight 170.23 g/mol 184.26 g/mol
Appearance Colorless Oil[1]Not specified
Boiling Point Data not available[2]Data not available
Melting Point Not applicable (liquid)Data not available
Density Data not availableData not available
Solubility Data not availableData not available

Table 1: Physical Properties of Methyl and Ethyl 3-(thiophen-2-yl)propanoate.

Comparative Reactivity Analysis

The reactivity of esters is primarily influenced by the electrophilicity of the carbonyl carbon and the nature of the alkoxy leaving group. In general, nucleophilic acyl substitution reactions are fundamental to the chemistry of esters. The relative reactivity of methyl and ethyl esters in these reactions is governed by a combination of steric and electronic effects.

Steric Hindrance: The ethyl group is larger than the methyl group, which can lead to greater steric hindrance at the reaction center. This steric bulk can slightly impede the approach of a nucleophile to the carbonyl carbon, potentially slowing down the reaction rate for the ethyl ester compared to the methyl ester.

Leaving Group Ability: The stability of the leaving alkoxide (methoxide vs. ethoxide) also plays a role. Methoxide is a slightly better leaving group than ethoxide due to the electron-donating inductive effect of the additional methyl group in ethoxide, which makes it a slightly stronger base. However, this difference in basicity is minimal and often has a less significant impact on the overall reaction rate compared to steric factors.

Based on these principles, This compound is expected to be slightly more reactive than Ethyl 3-(thiophen-2-yl)propanoate in nucleophilic acyl substitution reactions. This difference is likely to be modest but may be observable in competitive reactions or in reactions where steric sensitivity is high.

Key Chemical Transformations: A Comparative Overview

Below is a discussion of the expected reactivity of this compound and Ethyl 3-(thiophen-2-yl)propanoate in several common ester transformations.

Hydrolysis

Ester hydrolysis, the cleavage of an ester by water to form a carboxylic acid and an alcohol, can be catalyzed by either acid or base.

  • Acid-Catalyzed Hydrolysis: This is a reversible reaction. The slightly lower steric hindrance of the methyl ester may allow for a marginally faster rate of reaction.

  • Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction. The less hindered carbonyl group of the methyl ester is expected to be more susceptible to nucleophilic attack by hydroxide, leading to a faster reaction rate compared to the ethyl ester.

Transesterification

Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. This reaction is typically catalyzed by an acid or a base.

In a transesterification reaction, the equilibrium can be driven by using a large excess of the reactant alcohol. When converting the methyl ester to the ethyl ester, a large excess of ethanol would be used. Conversely, to convert the ethyl ester to the methyl ester, a large excess of methanol would be employed. The inherent reactivity difference would suggest that the conversion of the methyl ester to other esters might be slightly more facile than the reverse reaction, under identical conditions, due to the better leaving group nature of methoxide.

Amidation

Amidation is the reaction of an ester with an amine to form an amide. This reaction is generally slower than hydrolysis and often requires heating or catalysis. The greater steric bulk of the ethyl group in Ethyl 3-(thiophen-2-yl)propanoate may result in a slower reaction rate with amines compared to this compound, especially with sterically hindered amines.

Reduction

Esters can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). In this reaction, the ester is converted to two alcohol molecules. The reaction proceeds via a nucleophilic attack of a hydride ion on the carbonyl carbon. Due to the slightly greater steric hindrance of the ethyl group, it is conceivable that the reduction of Ethyl 3-(thiophen-2-yl)propanoate might be marginally slower than that of the methyl ester, although with a powerful reagent like LiAlH₄, this difference is likely to be negligible in practice.

Experimental Protocols

The following are general, adaptable protocols for the key reactions discussed. Researchers should optimize these conditions for their specific applications.

Protocol 1: Base-Catalyzed Hydrolysis (Saponification)

Objective: To hydrolyze the ester to 3-(thiophen-2-yl)propanoic acid.

Materials:

  • Methyl or Ethyl 3-(thiophen-2-yl)propanoate

  • Methanol or Ethanol

  • Aqueous Sodium Hydroxide (e.g., 2 M)

  • Hydrochloric Acid (e.g., 2 M)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • Dissolve the ester (1 equivalent) in methanol or ethanol in a round-bottom flask.

  • Add an excess of aqueous sodium hydroxide solution (e.g., 2-3 equivalents).

  • Heat the mixture to reflux and stir for 1-3 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.

  • Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 with hydrochloric acid.

  • Extract the resulting carboxylic acid with diethyl ether (3 x volumes).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-(thiophen-2-yl)propanoic acid.

Protocol 2: Acid-Catalyzed Transesterification

Objective: To convert this compound to Ethyl 3-(thiophen-2-yl)propanoate.

Materials:

  • This compound

  • Anhydrous Ethanol (large excess)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Saturated aqueous Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • Dissolve the methyl ester in a large excess of anhydrous ethanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and stir for several hours, monitoring the reaction by GC or TLC.

  • Cool the reaction mixture to room temperature and carefully neutralize with saturated aqueous sodium bicarbonate solution.

  • Extract the product with diethyl ether (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Protocol 3: Amidation with a Primary Amine

Objective: To synthesize N-alkyl-3-(thiophen-2-yl)propanamide.

Materials:

  • Methyl or Ethyl 3-(thiophen-2-yl)propanoate

  • Primary amine (e.g., benzylamine)

  • Anhydrous solvent (e.g., THF or Toluene)

  • Optional: Lewis acid catalyst (e.g., FeCl₃)

  • Saturated aqueous Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask, dissolve the ester (1 equivalent) and the primary amine (1.1-1.5 equivalents) in an anhydrous solvent.

  • If using a catalyst, add it at this stage.

  • Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide by recrystallization or column chromatography.

Protocol 4: Reduction with Lithium Aluminum Hydride

Objective: To reduce the ester to 3-(thiophen-2-yl)propan-1-ol.

Materials:

  • Methyl or Ethyl 3-(thiophen-2-yl)propanoate

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Diethyl Ether or THF

  • Water

  • Aqueous Sodium Hydroxide (e.g., 15%)

  • Anhydrous Sodium Sulfate

  • Three-necked flask, dropping funnel, condenser, magnetic stirrer, ice bath.

Procedure:

  • In a dry three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (excess, e.g., 1.5-2 equivalents) in anhydrous diethyl ether or THF.

  • Cool the suspension in an ice bath.

  • Dissolve the ester in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture in an ice bath and quench the excess LiAlH₄ by the slow, sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Filter the solid and wash it thoroughly with diethyl ether or THF.

  • Dry the combined filtrate and washings over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(thiophen-2-yl)propan-1-ol.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the general mechanisms of the discussed reactions and a typical experimental workflow.

Hydrolysis_Mechanisms cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A1 Ester A2 Protonated Ester A1->A2 + H⁺ A3 Tetrahedral Intermediate A2->A3 + H₂O A4 Protonated Carboxylic Acid A3->A4 - R'OH A5 Carboxylic Acid A4->A5 - H⁺ B1 Ester B2 Tetrahedral Intermediate B1->B2 + OH⁻ B3 Carboxylic Acid B2->B3 - R'O⁻ B4 Carboxylate B3->B4 + OH⁻

Figure 1: General mechanisms for acid- and base-catalyzed ester hydrolysis.

Transesterification_Amidation cluster_trans Transesterification cluster_amid Amidation T1 Ester (RCOOR') T2 Tetrahedral Intermediate T1->T2 + R''OH (acid/base cat.) T3 New Ester (RCOOR'') T2->T3 - R'OH AM1 Ester AM2 Tetrahedral Intermediate AM1->AM2 + R''NH₂ AM3 Amide AM2->AM3 - R'OH

Figure 2: General mechanisms for transesterification and amidation of esters.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Reactants, Solvent, Catalyst) Start->Reaction_Setup Reaction Reaction (Heating, Stirring, Monitoring) Reaction_Setup->Reaction Workup Aqueous Workup (Quenching, Extraction, Washing) Reaction->Workup Drying Drying and Filtration Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Distillation or Chromatography) Concentration->Purification Analysis Characterization (NMR, IR, MS) Purification->Analysis End Pure Product Analysis->End

Figure 3: A generalized workflow for a typical organic synthesis experiment.

Conclusion

References

A Comparative Guide to HPLC Purity Assessment of Methyl 3-(thiophen-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of Methyl 3-(thiophen-2-yl)propanoate. Designed for researchers, scientists, and professionals in drug development, this document outlines objective comparisons of various HPLC columns and provides detailed experimental protocols and supporting data presentation formats.

This compound is a thiophene derivative used as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The purity of this starting material is critical as impurities can affect the yield, purity, and safety of the final product. HPLC is a powerful and widely used technique for assessing the purity of such non-volatile and thermally stable compounds.

Comparative Analysis of HPLC Columns

The choice of HPLC column is paramount for achieving optimal separation of the main compound from its potential impurities. Reversed-phase chromatography is the most common and effective technique for a compound of this nature.[2] Below is a comparison of suitable stationary phases.

Stationary PhaseSeparation PrincipleBest Suited ForAdvantages for This AnalysisDisadvantagesUSP Code
C18 (Octadecylsilane) Hydrophobic (van der Waals) interactions.Wide range of non-polar to moderately polar compounds. The "go-to" phase for general-purpose use.[3]Excellent retention for the hydrophobic thiophene ring and ester group. High versatility and wide availability.May not provide sufficient selectivity for structurally similar impurities.L1
C8 (Octylsilane) Hydrophobic interactions (less than C18).Compounds that are too strongly retained on a C18 column.Shorter analysis time compared to C18. Good peak shape for basic compounds.Less retention, which might be insufficient for early-eluting polar impurities.L7
Phenyl π-π interactions, dipole-dipole, and hydrophobic interactions.Aromatic compounds and compounds with unsaturated bonds.[4]Offers alternative selectivity, especially for aromatic impurities, due to interactions with the thiophene ring.[4]Selectivity is highly dependent on the mobile phase, particularly the organic modifier (Methanol vs. Acetonitrile).[3]L11
Biphenyl π-π interactions (stronger than Phenyl).Aromatic and unsaturated compounds, particularly those requiring enhanced retention.[3]Provides superior retention and selectivity for aromatic compounds compared to conventional alkyl and phenyl phases.[3] Ideal for resolving complex mixtures.May lead to longer analysis times due to strong retention.L11
Embedded Polar Group (e.g., Shield RP18) Hydrophobic interactions and polar interactions (hydrogen bonding).Phenolic compounds, bases, and mixtures of polar and non-polar analytes.[4]Can provide unique selectivity and improved peak shape for polar impurities. Compatible with highly aqueous mobile phases.[3]The embedded polar group can alter the primary separation mechanism, requiring specific method development.N/A

Experimental Protocols

A detailed methodology for a robust, general-purpose RP-HPLC method is provided below. This protocol can serve as a starting point for method development and validation.

Recommended RP-HPLC Method

This method is designed to provide a reliable purity determination for this compound using a standard C18 column.

1. Instrumentation and Materials

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Inertsil ODS-3V, Kromasil C18).[5][6]

  • Solvents: HPLC grade Acetonitrile (ACN) and Methanol (MeOH). Water (H₂O) purified through a system like Milli-Q.

  • Reagents: HPLC grade Phosphoric Acid or Acetic Acid.

  • Standard: A well-characterized reference standard of this compound.

  • Sample: The batch of this compound to be tested.

2. Preparation of Solutions

  • Mobile Phase A: 0.1% Phosphoric Acid in Water. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of the reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution using the sample to be tested.

3. Chromatographic Conditions

ParameterCondition
Column C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Gradient elution (see table below)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 240 nm[5]
Injection Volume 10 µL
Run Time 30 minutes

Gradient Elution Program:

Time (min)% Mobile Phase A (0.1% H₃PO₄ in H₂O)% Mobile Phase B (ACN)
0.05050
20.01090
25.01090
25.15050
30.05050

4. Analysis Procedure

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no system peaks interfere with the analysis.

  • Inject the standard solution five times to check for system suitability (e.g., %RSD of peak area ≤ 2.0%).

  • Inject the sample solution in duplicate.

  • Integrate all peaks in the chromatogram, disregarding any peaks from the blank and peaks with an area less than 0.05% of the total area.

5. Purity Calculation The purity is typically calculated using the area percent method, assuming all components have a similar response factor at the chosen wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation

Quantitative results should be summarized in a clear, tabular format for easy comparison between different batches or suppliers.

Table 1: Example Purity Analysis Results

Sample IDRetention Time (min)Peak Area (mAU*s)Area %Purity (%)
Batch A 99.65
Impurity 14.815000.10
Impurity 27.230000.20
Main Peak12.5149475099.65
Impurity 315.17500.05
Batch B 98.90
Impurity 14.822500.15
Impurity 49.3120000.80
Main Peak12.5148350098.90
Impurity 516.222500.15

Visualizations

Diagrams help to clarify complex workflows and relationships. The following diagrams were created using the DOT language.

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_standard Prepare Standard (0.5 mg/mL) sst_injection System Suitability Injections (Standard x5) prep_standard->sst_injection prep_sample Prepare Sample (0.5 mg/mL) sample_injection Inject Sample (Duplicate) prep_sample->sample_injection prep_mobile_phase Prepare Mobile Phases (A and B) equilibration System Equilibration prep_mobile_phase->equilibration blank_injection Inject Blank equilibration->blank_injection blank_injection->sst_injection sst_injection->sample_injection integration Integrate Peaks sample_injection->integration calculation Calculate Purity (Area % Method) integration->calculation report Generate Report calculation->report

Caption: HPLC purity assessment workflow.

G cluster_main Analyte cluster_impurities Potential Impurities cluster_separation Separation Principle Analyte This compound RP_HPLC Reversed-Phase HPLC (C18 Column) Analyte->RP_HPLC SM Starting Materials (e.g., Thiophene-2-acetic acid) SM->RP_HPLC Reagents Reagents (e.g., Unreacted acylating agents) Reagents->RP_HPLC Byproducts By-products (e.g., Dimerization products) Byproducts->RP_HPLC Degradants Degradation Products (e.g., Hydrolysis to acid) Degradants->RP_HPLC Separation Separation based on Differential Partitioning RP_HPLC->Separation

Caption: Logical relationship in HPLC analysis.

References

A Comparative Guide to the Characterization of Methyl 3-(thiophen-2-yl)propanoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of derivatives of Methyl 3-(thiophen-2-yl)propanoate, focusing on their biological activities and the experimental protocols used for their characterization. Thiophene-containing compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological properties, including anticancer, antimicrobial, and antifungal activities.[1][2][3] This document aims to be a valuable resource for professionals in drug discovery and development by presenting a consolidated overview of performance data and detailed methodologies.

Comparative Biological Activity of Thiophene Derivatives

The biological efficacy of this compound derivatives can vary significantly based on the nature and position of chemical modifications to the core structure. The following tables summarize the quantitative performance of various thiophene derivatives against cancer cell lines and microbial species, providing a basis for comparison with established alternatives.

Anticancer Activity

The cytotoxicity of thiophene derivatives is a promising area of research for the development of novel anticancer agents.[4] The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting cancer cell growth.

Table 1: Cytotoxicity of Thiophene Derivatives against Human Cancer Cell Lines

Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)Alternative/ControlIC50 (µM) of AlternativeReference
Thiophene DerivativeCompound 480HeLa (Cervical Cancer)12.61 (µg/mL)PaclitaxelNot Specified[1]
Thiophene DerivativeCompound 480Hep G2 (Liver Cancer)33.42 (µg/mL)PaclitaxelNot Specified[1]
Thiophene DerivativeTP 5Hep G2 (Liver Cancer)Lower than PaclitaxelPaclitaxelNot Specified[5]
Thiophene DerivativeTP 5SMMC-7721 (Liver Cancer)Lower than PaclitaxelPaclitaxelNot Specified[5]
Aminothiophene DerivativeCompound 15bA2780 (Ovarian Cancer)12 ± 0.17Sorafenib7.5 ± 0.54[6]
Thiophene-based ChalconeChalcone 3cMCF-7 (Breast Cancer)5.52DoxorubicinNot Specified[6]
Synthetic ThiopheneSB-200MCF-7 (Breast Cancer)<30DoxorubicinNot Specified[4][7]
Antimicrobial and Antifungal Activity

Thiophene derivatives have also demonstrated significant potential as antimicrobial and antifungal agents.[2][3] The minimum inhibitory concentration (MIC) is the primary measure of a compound's ability to inhibit the visible growth of a microorganism.

Table 2: Antimicrobial and Antifungal Activity of Thiophene Derivatives

Compound ClassSpecific CompoundMicrobial StrainMIC (µg/mL)Alternative/ControlMIC (µg/mL) of AlternativeReference
Thiophene DerivativeCompound 7Pseudomonas aeruginosaMore potent than GentamicinGentamicinNot Specified[8]
Thiophene DerivativeCompound 7bVarious BacteriaComparable to Ampicillin & GentamicinAmpicillin, GentamicinNot Specified[9]
Thiophene DerivativeCompound 8Various BacteriaComparable to Ampicillin & GentamicinAmpicillin, GentamicinNot Specified[9]
3-Halobenzo[b]thiopheneCompound 19Bacillus cereus, Candida albicans128Not SpecifiedNot Specified[10]
3-Halobenzo[b]thiopheneCompound 30Enterococcus faecalis, Bacillus cereus64Not SpecifiedNot Specified[10]
N-(thiophen-2-yl) NicotinamideCompound 4fCucumber Downy MildewEC50 = 7.53 mg/LFlumorph, MancozebNot Specified[11]

Experimental Protocols

Detailed and reproducible experimental methodologies are fundamental to the validation of research findings. The following sections describe the key protocols for assessing the biological activity of this compound derivatives.

MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[6][12]

  • Cell Seeding: Plate cancer cells (e.g., HeLa, Hep G2, MCF-7) in 96-well plates at a density of approximately 1 x 10^4 cells per well. Incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Prepare stock solutions of the thiophene derivatives in a suitable solvent like DMSO. Serially dilute the compounds to the desired concentrations in the cell culture medium. Add the compound solutions to the wells containing the cells. Include untreated cells as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control. Incubate the plates for 48 to 72 hours.[6]

  • MTT Addition: After the incubation period, remove the culture medium and add a solution of MTT (typically 2 mg/mL) to each well. Incubate for another 3-4 hours, during which viable cells will reduce the yellow MTT to purple formazan crystals.[6]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.[6]

Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[12]

  • Inoculum Preparation: Culture the microbial strains (bacteria or fungi) on an appropriate agar medium. Prepare a standardized inoculum suspension in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a specific cell density (e.g., 0.5 McFarland standard).[12]

  • Compound Dilution: Serially dilute the test compounds in a 96-well microtiter plate containing the appropriate broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microbe and broth, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Experimental and Logical Workflow Visualization

The following diagrams illustrate a typical workflow for the characterization of novel thiophene derivatives and a potential signaling pathway they might influence.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_analysis Data Analysis & Lead Identification synthesis Synthesis of Thiophene Derivatives purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification cytotoxicity Cytotoxicity Screening (MTT Assay) purification->cytotoxicity antimicrobial Antimicrobial Screening (MIC Determination) purification->antimicrobial data_analysis IC50 / MIC Determination cytotoxicity->data_analysis antimicrobial->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar lead_id Lead Compound Identification sar->lead_id

Characterization workflow for thiophene derivatives.

signaling_pathway Thiophene Thiophene Derivative ROS Reactive Oxygen Species (ROS) Production Thiophene->ROS induces Mito Mitochondrial Dysfunction ROS->Mito causes Caspase Caspase Activation Mito->Caspase leads to Apoptosis Apoptosis Caspase->Apoptosis triggers

Potential apoptosis induction pathway by thiophene derivatives.

References

Thiophene Acrylates: A Comparative Guide to Antifungal and Anticancer Activities

Author: BenchChem Technical Support Team. Date: December 2025

Thiophene acrylates, a class of organic compounds integrating a thiophene ring and an acrylate moiety, have garnered significant attention within the scientific community for their promising therapeutic potential. Researchers have extensively investigated their efficacy as both antifungal and anticancer agents, revealing a spectrum of activity that warrants a detailed comparative analysis. This guide provides an objective overview of the biological performance of various thiophene derivatives, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action to aid researchers, scientists, and drug development professionals in this field.

Anticancer Activity: A Quantitative Comparison

The anticancer potential of thiophene derivatives has been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition in vitro, is a key parameter in these assessments. The data presented below summarizes the cytotoxic effects of selected thiophene derivatives.

CompoundCancer Cell LineIC50 (µg/mL)Reference
Compound 480HeLa12.61[1]
HepG233.42[1]
Compound 471HeLa23.79[1]
HepG213.34[1]
Paclitaxel (Control)HeLaNot specified[1]
HepG2Not specified[1]
Thiophene-chalcone derivative 15eA5496.3 µM[2]
Compound S8A-549Effective at 10⁻⁴ M[3]
Thiophene derivative 5Ovarian Cancer IGROV1Potent activity[4]
Thiophene derivative 11Ovarian Cancer IGROV1Potent activity[4]

Antifungal Activity: A Quantitative Comparison

The antifungal efficacy of thiophene derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. The following table outlines the MIC values of various thiophene compounds against pathogenic fungal species.

CompoundFungal SpeciesMIC (µg/mL)Reference
5CN05Candida species270-540[5][6]
Cryptococcus neoformans17[5][6]
ME-5CN05 (Microemulsion)Candida species70-140[5][6]
C. albicans & C. parapsilosis70[5]
Cryptococcus neoformans2.2[5][6]
Amphotericin B (Control)Cryptococcus neoformans0.5[5]
2-amino-thiophene derivative (2AT)Fluconazole-resistant Candida spp.100-200[7][8]
Compound S1Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhi0.81 µM/ml[3]
Compound S4Candida albicans, Aspergillus niger0.91 µM/ml[3]
Fluconazole (Control)--[3]

Experimental Protocols

Detailed and standardized experimental methodologies are crucial for the accurate assessment and comparison of the biological activities of novel compounds. The following sections describe the key assays cited in the evaluation of thiophene acrylates and their derivatives.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., thiophene acrylates) and incubated for a specified period, typically 48 hours.[9]

  • MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL), and the plates are incubated for another 2-4 hours.[9]

  • Formazan Solubilization: During this incubation, viable cells with active metabolism convert the MTT into a purple formazan product. A solubilization solution, such as dimethyl sulfoxide (DMSO), is then added to dissolve the formazan crystals.[9]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.[9]

Antifungal Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the fungal test organism is prepared.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension. A positive control (medium with inoculum, no drug) and a negative control (medium without inoculum) are included.

  • Incubation: The microtiter plates are incubated under appropriate conditions (temperature and time) to allow for fungal growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which thiophene derivatives exert their therapeutic effects is paramount for rational drug design and development. The following diagrams illustrate the key signaling pathways implicated in their anticancer and antifungal activities.

Anticancer Mechanism: Induction of Apoptosis and Tubulin Polymerization Inhibition

Several thiophene derivatives have been shown to induce cancer cell death through the intrinsic apoptotic pathway and by interfering with microtubule dynamics.[10] The benzyl urea tetrahydrobenzo[b]thiophene derivative, BU17, has been identified as a potent inducer of apoptosis through the enhanced expression of caspases 3 and 9.[9] Furthermore, it acts as a tubulin polymerization inhibitor, leading to cell cycle arrest at the G2/M phase.[9]

anticancer_mechanism cluster_0 Thiophene Acrylate Action cluster_1 Cellular Effects cluster_2 Downstream Consequences cluster_3 Apoptosis Induction Thiophene\nAcrylate Thiophene Acrylate Tubulin\nPolymerization\nInhibition Tubulin Polymerization Inhibition Thiophene\nAcrylate->Tubulin\nPolymerization\nInhibition Increased ROS Increased ROS Thiophene\nAcrylate->Increased ROS Microtubule\nDestabilization Microtubule Destabilization Tubulin\nPolymerization\nInhibition->Microtubule\nDestabilization Mitochondrial\nDysfunction Mitochondrial Dysfunction Increased ROS->Mitochondrial\nDysfunction G2/M Phase\nCell Cycle Arrest G2/M Phase Cell Cycle Arrest Microtubule\nDestabilization->G2/M Phase\nCell Cycle Arrest Apoptosis Apoptosis G2/M Phase\nCell Cycle Arrest->Apoptosis Caspase-9\nActivation Caspase-9 Activation Mitochondrial\nDysfunction->Caspase-9\nActivation Caspase-3\nActivation Caspase-3 Activation Caspase-9\nActivation->Caspase-3\nActivation Caspase-3\nActivation->Apoptosis

Caption: Anticancer mechanism of thiophene derivatives.

Antifungal Mechanism: Inhibition of Ergosterol Biosynthesis

A key mechanism for the antifungal activity of many compounds is the disruption of the fungal cell membrane by inhibiting the biosynthesis of ergosterol, an essential component of these membranes. While the precise target for thiophene acrylates is still under investigation, inhibition of enzymes within this pathway, such as squalene epoxidase or 14α-demethylase, is a plausible mechanism of action.

antifungal_mechanism Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Squalene\nEpoxidase Squalene Epoxidase Squalene->Squalene\nEpoxidase Squalene\nepoxide Squalene epoxide Lanosterol Lanosterol Squalene\nepoxide->Lanosterol 14α-demethylase 14α-demethylase Lanosterol->14α-demethylase Ergosterol Ergosterol Thiophene\nAcrylate Thiophene Acrylate Thiophene\nAcrylate->Squalene\nEpoxidase Inhibition Thiophene\nAcrylate->14α-demethylase Inhibition Squalene\nEpoxidase->Squalene\nepoxide 14α-demethylase->Ergosterol

Caption: Proposed antifungal mechanism of thiophene derivatives.

References

A Comparative Guide to the Structure-Activity Relationship of Methyl 3-(thiophen-2-yl)propanoate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Biological Activity

Thiophene-containing molecules are recognized for their diverse pharmacological properties. The biological profile of these compounds is significantly influenced by the nature and position of substituents on the thiophene ring and modifications to the propanoate side chain.

Several studies have highlighted the potential of thiophene derivatives as inhibitors of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). The anti-inflammatory activity is often attributed to the ability of the thiophene core to mimic the arachidonic acid substrate and interact with the active sites of these enzymes.

Table 1: Anti-Inflammatory Activity of Thiophene Analogs

Compound IDR1R2R3TargetActivity (IC₅₀, µM)
1 HHCOOHCOX-26.0[1]
2 CH₃HCONH₂COX-20.67[1]
3 HClCOOH5-LOX6.6[1]
4 CH₃HEster5-LOX~57% inhibition at 100 µg/mL[1]

Note: Data is compiled from studies on various thiophene derivatives and may not be directly analogous to Methyl 3-(thiophen-2-yl)propanoate.

The data suggests that substitution at the 2 and 5-positions of the thiophene ring plays a crucial role in modulating anti-inflammatory potency. For instance, the introduction of a methyl group and an amide functionality (Compound 2) significantly enhanced COX-2 inhibitory activity compared to the unsubstituted carboxylic acid analog (Compound 1)[1].

Thiophene derivatives have also been extensively investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis through various signaling pathways.

Table 2: Cytotoxic Activity of Thiophene Analogs against Cancer Cell Lines

Compound IDR1R2R3Cell LineActivity (IC₅₀, µM)
5a HHBis-chalconeMCF-77.87[2]
5b HCH₃Bis-chalconeMCF-74.05[2]
9a HHBis-chalconeHCT11617.14[2]
4a 4-Cl-Ph-NHCNCONH₂HepG23.9 (similar to Sorafenib)[3][4]
4b 4-F-Ph-NHCNCONH₂HepG20.5 (sensitized with Sorafenib)[3][4]

Note: Data is compiled from studies on various thiophene derivatives and may not be directly analogous to this compound.

The cytotoxic activity appears to be significantly influenced by the nature of the substituents. For example, the introduction of a methyl group in the bis-chalcone analog (Compound 5b) enhanced its potency against the MCF-7 breast cancer cell line compared to the unsubstituted analog (5a)[2]. Furthermore, specific substitutions on an amino group at the 5-position (Compounds 4a and 4b) demonstrated potent cytotoxicity against the HepG2 liver cancer cell line[3][4].

Experimental Protocols

Detailed methodologies are essential for the validation and replication of experimental findings. The following are representative protocols for the synthesis and biological evaluation of thiophene analogs.

A common and versatile method for the synthesis of substituted 2-aminothiophenes is the Gewald reaction.[5][6]

  • Reaction Setup: A mixture of a ketone or aldehyde, an active methylene nitrile (e.g., ethyl cyanoacetate), and elemental sulfur is prepared in a suitable solvent such as ethanol or dimethylformamide.

  • Base Catalyst: A catalytic amount of a base, typically a secondary amine like morpholine or piperidine, is added to the reaction mixture.

  • Reaction Conditions: The mixture is stirred at room temperature or heated under reflux for a specified period, typically ranging from a few hours to overnight.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled and poured into ice-water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization from an appropriate solvent or by column chromatography.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2) are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (analogs of this compound) and a positive control (e.g., Doxorubicin) and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Visualizations

experimental_workflow cluster_synthesis Synthesis (Gewald Reaction) cluster_evaluation Biological Evaluation start Starting Materials (Ketone, Nitrile, Sulfur) reaction Reaction with Base Catalyst start->reaction purification Work-up & Purification reaction->purification treatment Compound Treatment purification->treatment Test Compounds cell_culture Cell Culture cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis Data Analysis (IC50 Determination) mtt_assay->data_analysis sar Structure-Activity Relationship data_analysis->sar SAR Analysis

Caption: General workflow for the synthesis and cytotoxic evaluation of thiophene analogs.

arachidonic_acid_pathway cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway membrane Membrane Phospholipids pla2 PLA₂ aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox lox 5-LOX aa->lox pgs Prostaglandins cox->pgs inflammation inflammation pgs->inflammation Inflammation (Pain, Fever) lts Leukotrienes lox->lts lts->inflammation inhibitor Thiophene Analogs (Inhibitors) inhibitor->cox inhibitor->lox

Caption: Inhibition of the arachidonic acid cascade by thiophene-based anti-inflammatory agents.

References

Safety Operating Guide

Personal protective equipment for handling Methyl 3-(thiophen-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Methyl 3-(thiophen-2-yl)propanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling, storage, and disposal of this compound (CAS No. 16862-05-8). Adherence to these procedures is vital for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment are the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on its hazard profile.

Protection Type Recommended Equipment Specification/Standard
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards.ANSI Z87.1 or EN 166
Skin Protection Chemically resistant gloves (e.g., Nitrile, Neoprene). Lab coat or other protective clothing to prevent skin contact.Follow manufacturer's specifications for chemical resistance.
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.Follow OSHA 29 CFR 1910.134 or equivalent regulations.
Operational and Disposal Plans

Handling and Storage:

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of vapors.[1]

  • Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where the chemical is used.[1]

  • Storage: Keep the container tightly sealed and store it in a dry, cool, and well-ventilated place.[1] Keep away from incompatible materials such as strong oxidizing agents.

Spill Management:

In the event of a spill, follow these steps:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.

  • Collect: Carefully collect the absorbed material into a suitable, labeled container for disposal.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

Waste Disposal:

Dispose of waste material in accordance with all applicable federal, state, and local regulations. Do not allow the chemical to enter drains or waterways.

Emergency Procedures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

  • Skin Contact: In case of skin contact, immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1]

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]

  • Ingestion: If swallowed, do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Visual Workflow for Chemical Spill Response

The following diagram outlines the step-by-step procedure for safely managing a spill of this compound.

Spill_Response_Workflow spill Chemical Spill Occurs evacuate Evacuate Area spill->evacuate Immediate Action ppe Don Appropriate PPE evacuate->ppe ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain Spill with Inert Absorbent ventilate->contain collect Collect Absorbed Material into Labeled Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste (Follow Regulations) decontaminate->dispose report Report Incident dispose->report

References

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Retrosynthesis Analysis

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Reactant of Route 1
Methyl 3-(thiophen-2-yl)propanoate
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Methyl 3-(thiophen-2-yl)propanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.